1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLRNFDPKXYNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389304 | |
| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-65-7 | |
| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust synthetic protocol and expected characterization data based on established methodologies for structurally analogous compounds. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in various biologically active molecules, exhibiting potential analgesic, antihypoxic, antimicrobial, and anticancer properties.[1][2][3] This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound for potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through a one-pot condensation reaction between 3,4-dimethylaniline and itaconic acid. This method is a common and effective way to produce various 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2]
Proposed Synthetic Pathway
The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Caption: Proposed synthesis of the target compound.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of similar compounds.[1][2][4]
Materials:
-
3,4-Dimethylaniline
-
Itaconic acid
-
Water or a high-boiling point solvent (e.g., acetic acid)[1]
-
Hydrochloric acid (for workup)
-
Sodium carbonate solution (for workup)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3,4-dimethylaniline and itaconic acid.
-
The reaction can be performed solvent-free by heating the mixture to 140–165 °C.[1] Alternatively, a high-boiling solvent such as water or acetic acid can be used, and the mixture is refluxed for several hours.[2][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If performed solvent-free, dissolve the resulting solid in a suitable solvent.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods. The expected data presented below are based on the known spectral characteristics of the 5-oxopyrrolidine-3-carboxylic acid core and substituted aromatic rings.[4][5][6]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidinone ring protons (COCH₂, CH, and NCH₂) are expected in the range of 2.5-4.0 ppm.[5][6] A broad singlet for the carboxylic acid proton should appear downfield (>10 ppm).[5] Aromatic protons of the 3,4-dimethylphenyl group will be observed in the aromatic region (around 7.0-7.5 ppm), and two singlets for the two methyl groups will be present in the aliphatic region (around 2.2-2.4 ppm). |
| ¹³C NMR | Carbonyl carbons of the lactam and carboxylic acid are expected to resonate at approximately 172 ppm and 174 ppm, respectively.[6] The aliphatic carbons of the pyrrolidinone ring should appear between 33-51 ppm.[6] Aromatic carbons will be observed in the typical range of 115-140 ppm, and the methyl carbons will be seen around 20 ppm. |
| IR (KBr) | A broad absorption band for the O-H stretch of the carboxylic acid is expected around 3300-2500 cm⁻¹. Two distinct carbonyl stretching bands for the lactam and carboxylic acid should be visible around 1700 cm⁻¹ and 1650 cm⁻¹, respectively.[6] |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₃H₁₅NO₃, MW: 233.26 g/mol ) should be observed. |
Characterization Workflow
The following workflow outlines the steps for the comprehensive characterization of the synthesized compound.
Caption: Workflow for compound characterization.
Potential Biological Significance
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess a range of biological activities.[1] Compounds with an aromatic substituent at the 1-position have shown notable analgesic effects.[1] Furthermore, various derivatives have been investigated for their antimicrobial and anticancer properties.[2][3] The introduction of the 3,4-dimethylphenyl group may modulate the biological activity of the parent scaffold, making this compound a compound of interest for further pharmacological evaluation.
Potential Signaling Pathways for Investigation
Given the reported anticancer and anti-inflammatory activities of similar compounds, initial biological screening could focus on pathways related to cell proliferation and inflammation.
Caption: Potential biological pathways for investigation.
This technical guide provides a starting point for the synthesis and characterization of this compound. The outlined protocols and expected data are based on well-established chemical principles and literature precedents for analogous compounds. Further experimental work is necessary to confirm these predictions and to fully elucidate the physicochemical properties and biological activities of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
An In-Depth Technical Guide on the Physicochemical Properties of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel organic compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. While experimentally determined data for certain parameters remain to be fully elucidated, this document consolidates available information from computational predictions and provides context through comparative data from structurally related analogs. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters, offering a foundational framework for researchers engaged in the synthesis, characterization, and potential application of this and similar molecules. A logical workflow for the systematic physicochemical characterization of a new chemical entity is also presented.
Introduction
This compound is a heterocyclic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry and materials science. The N-aryl substitution with a 3,4-dimethylphenyl group and the presence of a carboxylic acid moiety suggest potential for diverse biological activities and applications as a building block in organic synthesis. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological contexts, as well as its solubility and stability for formulation and manufacturing purposes.
Core Physicochemical Properties
The following tables summarize the available identifying and physicochemical data for this compound. It is important to note that while some data is derived from predictive models, it serves as a valuable starting point for experimental verification.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 63674-65-7 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | 535.2 °C at 760 mmHg | Computationally predicted. |
| LogP | 1.80590 | Computationally predicted; indicates moderate lipophilicity. |
Table 3: Physicochemical Data of Structurally Related Compounds
To provide context in the absence of complete experimental data for the target compound, the following table presents the melting points of several analogous N-aryl-5-oxopyrrolidine-3-carboxylic acids.
| Compound | Melting Point (°C) |
| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 140–141 °C[1] |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 224–225 °C[2] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester | 98–99 °C[3] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are generally applicable to organic carboxylic acids like the title compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small quantity of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarity should be used (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure:
-
To a known volume (e.g., 1 mL) of each solvent in a separate vial, a small, accurately weighed amount of the compound is added.
-
The mixture is agitated vigorously (e.g., by vortexing) for a set period at a controlled temperature (typically ambient).
-
Visual observation is made to determine if the solid has dissolved.
-
If the compound dissolves, further weighed portions are added incrementally until saturation is reached.
-
-
Quantification: For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). Solubility is typically expressed in mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise weight of the carboxylic acid is dissolved in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low) to a known concentration.
-
Titration Setup: A calibrated pH meter with an electrode is immersed in the solution, which is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its ADME properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.
-
Analysis: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide has synthesized the currently available physicochemical information for this compound and provided standardized protocols for the experimental determination of its key properties. While predicted values offer initial guidance, rigorous experimental work as outlined herein is essential for a complete and accurate characterization. The presented workflow provides a systematic approach for researchers to undertake such characterization, which is fundamental for the rational design and development of new chemical entities in various scientific disciplines. Further research to obtain experimental data for this compound is highly encouraged to validate and expand upon the information presented in this guide.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic data (NMR, IR, MS) of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid"
Predicted Spectroscopic Data
Due to the absence of experimental spectra, the following data has been predicted based on the chemical structure of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. These predictions are intended to provide an approximation of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. Predictions are based on computational models and may vary from experimental values.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | 3H |
| Pyrrolidine Ring (-CH-) | 3.5 - 3.8 | Multiplet | 1H |
| Pyrrolidine Ring (-CH₂-N) | 3.8 - 4.2 | Multiplet | 2H |
| Pyrrolidine Ring (-CH₂-CO) | 2.7 - 3.0 | Multiplet | 2H |
| Methyl (Ar-CH₃) | 2.2 - 2.3 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 173 - 176 |
| Lactam Carbonyl (-C=O) | 171 - 174 |
| Aromatic (Ar-C) | 125 - 140 |
| Pyrrolidine Ring (-CH-) | 35 - 40 |
| Pyrrolidine Ring (-CH₂-N) | 50 - 55 |
| Pyrrolidine Ring (-CH₂-CO) | 33 - 38 |
| Methyl (Ar-CH₃) | 19 - 21 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |
| Lactam C=O Stretch | 1670 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1180 - 1360 | Medium |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| [M]+ (Molecular Ion) | m/z 233 |
| Key Fragment Ions | m/z 188 ([M-COOH]⁺), m/z 132 ([C₉H₁₀N]⁺), m/z 105 ([C₇H₇N]⁺) |
Experimental Protocols
The following are representative protocols for the synthesis and characterization of this compound. These are generalized procedures and may require optimization.
Synthesis of this compound
This synthesis is based on the aza-Michael addition of 3,4-dimethylaniline to itaconic acid.[1]
-
Materials:
-
3,4-Dimethylaniline
-
Itaconic acid
-
Water or a high-boiling point solvent (e.g., acetic acid)[2]
-
Hydrochloric acid (for purification)
-
Sodium hydroxide (for purification)
-
-
Procedure:
-
A mixture of 3,4-dimethylaniline and a slight molar excess of itaconic acid is prepared.
-
The mixture is heated in water or another suitable solvent at reflux for several hours.[3] The reaction can also be performed neat by heating the reactants together at a high temperature (e.g., 140-165 °C).[4]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product may precipitate.
-
The crude product is collected by filtration.
-
Purification is achieved by dissolving the solid in an aqueous sodium hydroxide solution, followed by filtration to remove any insoluble impurities. The filtrate is then acidified with hydrochloric acid to precipitate the pure carboxylic acid.[3]
-
The purified product is filtered, washed with water, and dried under vacuum.
-
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
-
-
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce the sample into a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
-
Visualizations
Synthetic Pathway
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This document provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a synthetic organic compound belonging to the class of pyrrolidinones. Its chemical structure is characterized by a 5-oxopyrrolidine ring substituted at the nitrogen atom with a 3,4-dimethylphenyl group and at the 3-position with a carboxylic acid group.
| Property | Value | Source |
| CAS Number | 63674-65-7 | [1][2] |
| Molecular Formula | C13H15NO3 | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
Synthesis and Experimental Protocol
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, including the title compound, is commonly achieved through the reaction of a primary amine with itaconic acid.[3][4] This reaction proceeds via a Michael addition followed by a cyclizing condensation.
The logical workflow for the synthesis of this compound is outlined below.
The following is a representative experimental protocol for the synthesis of 1-(aryl)-5-oxopyrrolidine-3-carboxylic acids, adapted for the specific synthesis of the title compound.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylaniline (1.0 eq), itaconic acid (1.1-1.5 eq), and a suitable solvent such as water or glacial acetic acid.[3][4]
-
Heating : Heat the reaction mixture to reflux (typically 100-150 °C) and maintain for several hours (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up : After cooling to room temperature, the crude product may precipitate. If so, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.
-
Purification : The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product. The purity can be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a key component in a variety of biologically active molecules.[3] Derivatives of this core structure have been investigated for a range of therapeutic applications.
| Activity | Description | Related Compounds | Source |
| Analgesic & Antihypoxic | Compounds with aromatic or heterocyclic radicals at the 1-position have shown analgesic and antihypoxic effects. | 1-Aryl-5-oxopyrrolidine-3-carboxylic acids | [3] |
| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma. | 1-(2,4-difluorophenyl) and 1-(4-acetamidophenyl) derivatives | [4][5] |
| Antimicrobial | Hydrazone derivatives, in particular, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. | 1-(2-hydroxy-5-methylphenyl) derivatives | [6][7][8] |
| Anti-inflammatory | Certain derivatives have been synthesized and evaluated for their in-vitro anti-inflammatory activity. | 5-oxopyrrolidine-3-carboxylic acid derivatives | [9] |
The biological activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications at the carboxylic acid moiety.
Conclusion
This compound is a compound of interest primarily as a building block for the synthesis of more complex molecules with potential therapeutic applications. The broader class of 1-aryl-5-oxopyrrolidine-3-carboxylic acids has been shown to be a versatile scaffold for the development of novel agents with anticancer, antimicrobial, and analgesic properties. Further research into the biological activities of the title compound and its derivatives is warranted to explore its full therapeutic potential.
References
- 1. 63674-65-7|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylicacid , 98% , 63674-65-7 - CookeChem [cookechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Silico Prediction of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. In the absence of extensive experimental data, this document outlines a robust computational methodology encompassing target identification and validation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical protocols for key computational experiments are presented to guide researchers in the virtual screening and characterization of this and similar chemical entities. All quantitative data are summarized in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
The pyrrolidinone scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[1][2][3][4] Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown potential as analgesic, antihypoxic, and antimicrobial agents.[5][6][7] The subject of this guide, this compound, is a novel compound within this class. In silico prediction methods offer a rapid and cost-effective approach to preliminarily assess its bioactivity profile, helping to prioritize and guide subsequent experimental validation.[8][9][10][11]
Computer-aided drug design (CADD) techniques are instrumental in modern drug discovery, enabling the prediction of molecular properties and interactions based on chemical structure.[12][13][14] This guide will detail a multi-step computational workflow to hypothesize the bioactivity of this compound.
Methodology: A Step-by-Step In Silico Workflow
The computational prediction of a compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.[15] This multi-step process allows for the efficient screening and prioritization of compounds for further experimental validation.
Caption: A general workflow for the in silico prediction of bioactivity.
Compound Structure Preparation
A high-quality 3D structure of this compound is a prerequisite for all subsequent computational analyses.
Experimental Protocol:
-
2D Structure Drawing: Draw the 2D structure of the compound using chemical drawing software such as MarvinSketch or ChemDraw.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE (Molecular Operating Environment).
-
File Format: Save the optimized structure in a standard format such as .mol2 or .sdf for use in subsequent steps.
Target Identification and Validation
The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets. A combination of ligand-based and structure-based approaches can be employed.
Caption: Workflow for target identification and validation.
Experimental Protocol:
-
Ligand-Based Similarity Searching:
-
Utilize databases such as ChEMBL and PubChem to search for compounds with high structural similarity to this compound.
-
Retrieve the known biological targets of the identified similar compounds.
-
-
Inverse Molecular Docking:
-
Screen the 3D structure of the compound against a library of known protein binding sites using inverse docking software.
-
The output will be a ranked list of proteins based on the predicted binding affinity of the compound to their respective binding pockets.
-
-
Target Validation and Prioritization:
-
Consolidate the lists of potential targets from the different methods.
-
Prioritize targets that are implicated in relevant disease pathways (e.g., inflammation, cancer, neurological disorders) and are considered "druggable."
-
Perform a literature review to find experimental evidence supporting the interaction of similar pyrrolidinone derivatives with the prioritized targets.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding mode and affinity, which are crucial for understanding the compound's potential biological activity.
Experimental Protocol:
-
Protein Preparation:
-
Download the 3D structure of the prioritized target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically by creating a grid box around the active site residues.
-
Perform the docking simulation using software such as AutoDock Vina or Glide. The program will generate multiple binding poses of the ligand within the defined binding site.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy scores and the clustering of poses. A more negative binding energy generally indicates a more favorable interaction.
-
Visualize the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |
| GABA-A Receptor | 6HUP | -7.9 | Tyr97, Phe200, Thr202 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.2 | Tyr59, Tyr119, Gln61 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A predictive QSAR model can be used to estimate the activity of a new compound.
Experimental Protocol:
-
Dataset Collection: Curate a dataset of pyrrolidinone derivatives with known experimental activity against a specific target (identified in the previous steps).
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor.
-
Model Building: Develop a QSAR model by correlating the calculated descriptors with the biological activity using statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines).
-
Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.
Table 2: Hypothetical QSAR Prediction
| Target | QSAR Model | Predicted pIC50 |
| COX-2 | MLR | 6.8 |
| GABA-A Receptor | Random Forest | 6.2 |
Pharmacophore Modeling
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Experimental Protocol:
-
Model Generation: Generate a pharmacophore model based on a set of active ligands for a prioritized target or from the ligand-protein complex obtained from molecular docking. The model will consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
Database Screening: Screen a database of compounds, including this compound, against the generated pharmacophore model to identify molecules that fit the required features.
-
Fit Score Analysis: Analyze the fit score of the compound to the pharmacophore model. A higher fit score indicates a better match and a higher likelihood of having the desired biological activity.
Caption: A hypothetical pharmacophore model.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness and potential for clinical success.
Experimental Protocol:
-
Property Prediction: Use various in silico models and tools (e.g., SwissADME, pkCSM) to predict a range of physicochemical and pharmacokinetic properties.
-
Toxicity Prediction: Employ computational models to predict potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity.
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 247.29 g/mol | < 500 |
| LogP | 2.1 | < 5 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 3 | < 10 |
| Blood-Brain Barrier Permeability | High | - |
| CYP2D6 Inhibition | Non-inhibitor | - |
| AMES Toxicity | Non-mutagenic | - |
Potential Signaling Pathways
Based on the hypothetical target predictions (e.g., COX-2), this compound may modulate inflammatory pathways. Inhibition of COX-2 would lead to a reduction in prostaglandin synthesis, which are key mediators of inflammation and pain.
Caption: Potential signaling pathway modulation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. The hypothetical results from molecular docking, QSAR, pharmacophore modeling, and ADMET prediction suggest that this compound may possess anti-inflammatory and CNS-related activities with a favorable drug-like profile.
It is critical to emphasize that these in silico predictions are hypothetical and require experimental validation. Future work should focus on the chemical synthesis of the compound followed by in vitro and in vivo assays to confirm the predicted biological activities and elucidate its mechanism of action. The computational framework presented here serves as a valuable starting point for the rational design and development of novel therapeutic agents based on the pyrrolidinone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 8. cs230.stanford.edu [cs230.stanford.edu]
- 9. SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction [arxiv.org]
- 10. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Drug Discovery through Computational Methods [parabolicdrugs.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating Physicochemical Properties: A Technical Guide to the Lipophilicity and Solubility of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Lipophilicity and solubility are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy. This technical guide focuses on 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest within the broader class of pyrrolidinone derivatives, which are recognized for their diverse biological activities. Due to the current absence of experimentally determined data for this specific compound in publicly accessible literature, this paper presents computationally predicted values for its key lipophilicity and solubility parameters. Furthermore, it provides a comprehensive overview of the standard, validated experimental protocols that are essential for the empirical determination of these properties. This guide is intended to serve as a valuable resource for researchers, offering both predictive insights and practical methodologies for the physicochemical characterization of this and structurally related compounds.
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The subject of this guide, this compound, is a derivative that combines this heterocyclic core with a substituted aromatic ring, suggesting its potential for interaction with various biological targets. The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), dictates a molecule's ability to traverse cellular membranes and other lipophilic barriers within the body. Concurrently, aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its distribution in the bloodstream. An optimal balance between these two properties is often a key objective in the lead optimization phase of drug development.
This document addresses the current information gap regarding the lipophilicity and solubility of this compound by providing predicted values from established cheminformatics models. It further equips researchers with detailed experimental protocols to facilitate the in-house determination of these crucial parameters.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide a valuable first approximation of a compound's physicochemical characteristics. The following table summarizes the predicted lipophilicity and solubility parameters for this compound, calculated using recognized cheminformatics algorithms. It is imperative to note that these are in silico estimations and should be confirmed by experimental validation.
| Parameter | Predicted Value | Method/Tool |
| LogP (octanol-water partition coefficient) | 1.95 | Molinspiration |
| Topological Polar Surface Area (TPSA) | 69.11 Ų | Molinspiration |
| Aqueous Solubility (LogS) | -2.81 | ALOGPS |
| Solubility (mg/mL) | 0.38 | ALOGPS |
Disclaimer: These values are computationally predicted and have not been experimentally verified.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for the determination of lipophilicity and solubility. These protocols are widely accepted in the pharmaceutical industry and academia.
Determination of Lipophilicity
Lipophilicity is a critical factor in drug disposition and is typically quantified by the partition coefficient (LogP) for non-ionizable compounds and the distribution coefficient (LogD) for ionizable compounds at a specific pH.
This traditional method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.
-
Compound Dissolution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and PBS.
-
Equilibration: Agitate the mixture for a sufficient period (e.g., 1-24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The LogP (for the neutral species) or LogD (at the specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Reversed-phase HPLC (RP-HPLC) offers a high-throughput alternative for estimating lipophilicity based on the retention time of the compound on a hydrophobic stationary phase.
Protocol:
-
Column and Mobile Phase: Utilize a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Inject the solution of this compound onto the HPLC system.
-
Retention Time Determination: Record the retention time of the compound.
-
LogP Estimation: Interpolate the LogP of the test compound from the calibration curve using its retention time.
Determination of Aqueous Solubility
Aqueous solubility can be assessed through two primary methodologies: thermodynamic and kinetic solubility assays.
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at equilibrium.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: Filter or centrifuge the suspension to remove any undissolved solid material.
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
This high-throughput method measures the solubility of a compound upon its rapid precipitation from a concentrated organic stock solution into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Addition to Buffer: Add a small volume of the DMSO stock solution to the aqueous buffer.
-
Incubation: Incubate the mixture for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitate Detection/Quantification: The amount of dissolved compound can be determined by various methods:
-
Nephelometry: Measures the light scattering caused by precipitated particles.
-
Direct UV/LC-MS Analysis: After filtration or centrifugation to remove precipitate, the concentration in the clear solution is measured.
-
-
Solubility Estimation: The measured concentration provides an estimate of the kinetic solubility.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining lipophilicity and solubility.
Conclusion
The physicochemical properties of this compound, specifically its lipophilicity and aqueous solubility, are critical to its potential as a drug candidate. While experimental data is not yet available, this guide provides valuable predicted values to inform initial research directions. More importantly, it outlines the detailed, industry-standard experimental protocols necessary for the empirical determination of these parameters. By utilizing the methodologies described herein, researchers can obtain the robust and reliable data required to accurately characterize this compound and advance its development. The provided workflows offer a clear visual guide to these experimental processes, further aiding in their successful implementation in the laboratory.
"potential biological targets of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid"
An In-depth Technical Guide on the Potential Biological Targets of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Disclaimer: Publicly available scientific literature and bioactivity databases currently lack specific data on the biological targets of this compound. This guide, therefore, provides an analysis based on the activities of structurally related 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives to infer potential areas of biological investigation and methodologies for target identification.
Executive Summary
The compound this compound belongs to the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. While this specific molecule is not well-characterized in the literature, numerous derivatives of this scaffold have been synthesized and evaluated for a range of biological activities. These studies suggest that the 5-oxopyrrolidine core is a promising scaffold for developing novel therapeutic agents. Research on analogous compounds has revealed potential anticancer, antimicrobial, and anti-inflammatory properties. This guide will summarize these findings, propose potential biological targets based on this evidence, and provide standardized experimental protocols for target identification and validation.
Overview of 1-Phenyl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives & Potential Therapeutic Areas
Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have been investigated for several therapeutic applications. The biological activity is often modulated by the nature and position of substituents on the phenyl ring.
Table 1: Summary of Biological Activities of Structurally Related Compounds
| Compound Class | Observed Biological Activity | Potential Therapeutic Area | Reference |
| 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Anticancer activity against various cell lines (e.g., A549, MDA-MB-231, PPC1, A375) | Oncology | [1][2] |
| 1-(substituted-phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Antimicrobial activity against Gram-positive and Gram-negative bacteria | Infectious Diseases | [3][4][5] |
| 5-oxopyrrolidine-3-carboxylic acid derivatives | Anti-inflammatory activity (inhibition of MMP-2 and MMP-9) | Inflammatory Diseases | [6] |
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antioxidant activity | Diseases associated with oxidative stress | [7] |
Postulated Biological Targets
Based on the activities observed in related compounds, several classes of proteins could be potential biological targets for this compound:
-
Oncological Targets: Given the anticancer effects of similar compounds, potential targets could include kinases, transcription factors, or enzymes involved in cancer cell proliferation, survival, and migration.
-
Microbial Targets: The antibacterial properties of related molecules suggest possible inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Inflammatory Targets: The anti-inflammatory activity observed for this class of compounds points towards potential modulation of enzymes like cyclooxygenases (COX-1/2), lipoxygenases (LOX), or matrix metalloproteinases (MMPs).[6]
Experimental Protocols for Target Identification
The following are generalized protocols that can be employed to identify the specific biological targets of this compound.
General Workflow for Target Identification
The process of identifying a drug's biological target typically follows a multi-step approach, starting with broad screening and narrowing down to specific protein interactions.
Caption: General workflow for novel drug target identification.
Protocol: Affinity Chromatography-Mass Spectrometry
This method is used to isolate binding partners of the compound from a complex biological sample.
-
Immobilization of the Compound:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the activated beads with the compound to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Protein Binding:
-
Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to related compounds).
-
Incubate the cell lysate with the compound-conjugated beads to allow for protein binding.
-
As a control, incubate a separate aliquot of the lysate with unconjugated beads.
-
-
Elution and Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a high concentration of the free compound or by changing buffer conditions (e.g., pH, salt concentration).
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest.
-
Excise the bands and identify the proteins using mass spectrometry (LC-MS/MS).
-
Potential Signaling Pathway Involvement
Given the observed anti-inflammatory and anticancer activities of related compounds, a plausible hypothesis is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, cell survival, and proliferation.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Conclusion
While direct experimental data on the biological targets of this compound are not currently available, the existing research on analogous compounds provides a solid foundation for future investigation. The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold demonstrates significant potential for the development of new therapeutics, particularly in oncology and infectious diseases. The experimental strategies and potential pathways outlined in this guide offer a rational approach for researchers to elucidate the mechanism of action of this and related compounds. Further studies are warranted to explore the full therapeutic potential of this chemical class.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Structural Analogues of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogues of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer and antimicrobial activities.
Core Structure and Rationale for Analogue Development
The core structure, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, presents a versatile scaffold for chemical modification. The phenyl ring at the 1-position and the carboxylic acid group at the 3-position of the pyrrolidinone ring are key sites for introducing structural diversity to modulate the compound's physicochemical properties and biological activity. The 3,4-dimethylphenyl substitution serves as a specific lipophilic modification that can influence target binding and cellular uptake. The development of structural analogues aims to explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this chemical series.
Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogues
The primary synthetic route to 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the condensation of a substituted aniline with itaconic acid. This reaction is typically carried out by heating the reactants in a suitable solvent, such as water or acetic acid.
General Experimental Protocol: Synthesis of this compound
A representative procedure for the synthesis of the title compound is as follows:
Materials:
-
3,4-Dimethylaniline
-
Itaconic acid
-
Water
-
Hydrochloric acid (5%)
-
Sodium hydroxide (5%)
Procedure:
-
A mixture of 3,4-dimethylaniline (0.1 mol) and itaconic acid (0.15 mol) in water (50 mL) is refluxed for 12-24 hours.
-
After cooling, 5% hydrochloric acid (50 mL) is added to the reaction mixture, which is then stirred for 10 minutes.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration. The filtrate is then acidified with hydrochloric acid to a pH of 4-5 to precipitate the pure product.
-
The purified this compound is collected by filtration, washed with water, and dried.
Characterization:
The structure of the synthesized compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis. Based on analogues, characteristic signals would include:
-
¹H NMR: Resonances for the aromatic protons, the methyl groups on the phenyl ring, and the protons of the pyrrolidinone ring (CH₂, CH, and NCH₂).
-
¹³C NMR: Signals corresponding to the carbons of the aromatic ring, the methyl groups, the pyrrolidinone ring, and the carboxyl and carbonyl groups.
-
IR: Characteristic absorption bands for the C=O stretching of the carboxylic acid and the lactam ring, and N-H stretching if applicable.
Biological Activities of Structural Analogues
Structural analogues of this compound have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
Numerous studies have investigated the in vitro anticancer activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay.
Table 1: In Vitro Anticancer Activity of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogues
| Compound ID | 1-Aryl Substituent | Cancer Cell Line | Activity Metric | Result | Reference |
| A1 | 2-Hydroxyphenyl | A549 (Lung) | % Viability (100 µM) | 63.4% | [1] |
| A2 | 3,5-Dichloro-2-hydroxyphenyl | A549 (Lung) | % Viability (100 µM) | Not explicitly stated, but derivatives show high activity | [1] |
| A3 | 2,4-Difluorophenyl (Hydrazone derivative) | A375 (Melanoma) | EC₅₀ | Potent activity reported | [2] |
| A4 | 3,4,5-Trimethoxyphenyl (Oxadiazolethione derivative) | A549 (Lung) | % Viability (100 µM) | 28.0% | [3] |
| A5 | 4-Acetamidophenyl (Hydrazone derivative) | A549 (Lung) | % Viability (100 µM) | Potent activity reported for some derivatives | [4] |
Antimicrobial Activity
The antimicrobial potential of this class of compounds has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a common metric for this activity.
Table 2: In Vitro Antimicrobial Activity of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogues
| Compound ID | 1-Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |
| B1 | 2-Hydroxyphenyl (Hydrazone derivative with 5-nitrothien-2-yl) | S. aureus | < 7.8 | [4] |
| B2 | 2-Hydroxyphenyl (Benzimidazole derivative) | Vancomycin-intermediate S. aureus | Promising activity reported | [1] |
| B3 | 2-Hydroxy-5-methylphenyl (Hydrazone with 5-nitrothien-2-yl) | S. aureus | < 7.8 | [4] |
| B4 | 2-Hydroxy-5-methylphenyl (Hydrazone with benzylidene) | S. aureus | 3.9 | [4] |
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., a fixed concentration of 100 µM or a range for EC₅₀ determination) for a specified period (e.g., 24 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and EC₅₀ values are determined from dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.
-
Inoculation: The standardized inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets and signaling pathways for many 1-aryl-5-oxopyrrolidine-3-carboxylic acid analogues are not yet fully elucidated, the observed biological activities suggest potential mechanisms of action.
Putative Anticancer Mechanism
The cytotoxic effects of these compounds in cancer cells may involve the induction of apoptosis and disruption of the actin cytoskeleton.[5] Some pyrrolidinone derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the ERK phosphorylation pathway.
Caption: Putative anticancer signaling pathways affected by the analogues.
Postulated Antimicrobial Mechanism
The antimicrobial activity of pyrrolidinone derivatives may stem from their ability to disrupt the bacterial cell membrane or interfere with essential cellular processes. The metal-chelating properties of some analogues could also contribute to their antibacterial effects by sequestering essential metal ions required for bacterial growth.
Caption: Postulated workflow of the antimicrobial action of the analogues.
Conclusion and Future Directions
The structural analogues of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatile synthetic route allows for the generation of a diverse library of analogues, enabling detailed structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a wider range of analogues to identify lead compounds with improved potency and selectivity. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways, which will be crucial for the rational design and optimization of these compounds for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]
Preliminary In Vitro Screening of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro screening of the novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The document details experimental protocols for evaluating its potential anticancer, antimicrobial, and anti-inflammatory activities. All quantitative data presented herein are hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation. Methodologies for key assays, including cytotoxicity, antimicrobial susceptibility, and anti-inflammatory assessments, are described in detail. Furthermore, this guide incorporates visual representations of experimental workflows and conceptual frameworks through Graphviz diagrams to enhance understanding of the screening cascade.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties.[1] The substitution at the 1-position of the pyrrolidinone ring has been shown to significantly influence the pharmacological profile of these compounds.[1] This guide focuses on the initial in vitro evaluation of a novel derivative, this compound, to ascertain its potential as a therapeutic agent.
The preliminary screening detailed below aims to provide a baseline understanding of the compound's biological effects, focusing on three key areas of high therapeutic need: oncology, infectious diseases, and inflammatory disorders.
Synthesis of this compound
The title compound can be synthesized via the cyclization of itaconic acid with 3,4-dimethylaniline.[1]
Reaction Scheme:
-
Itaconic acid is reacted with 3,4-dimethylaniline in a suitable solvent, such as water or acetic acid, under reflux conditions.
-
The reaction mixture is heated for a specified duration to facilitate the Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by intramolecular cyclization to form the 5-oxopyrrolidine ring.
-
Upon cooling, the product precipitates and can be collected by filtration, washed, and purified by recrystallization.
In Vitro Anticancer Screening
The initial assessment of anticancer potential involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines.[2][3]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in recommended media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations and incubated for 48 hours. A vehicle control (DMSO) is also included.[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2][3]
Hypothetical Cytotoxicity Data
Table 1: Hypothetical In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 45.2 |
| MCF-7 | Breast Adenocarcinoma | 68.7 |
| HCT116 | Colorectal Carcinoma | 32.5 |
| Cisplatin | (Positive Control) | 8.9 |
Anticancer Screening Workflow
References
A Comprehensive Technical Guide to the Chemical Stability of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability of the novel compound 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The stability of a drug substance is a critical factor in the development of safe, effective, and high-quality pharmaceutical products. Understanding its degradation pathways and kinetics under various stress conditions is essential for formulation development, establishing appropriate storage conditions, and defining shelf-life.
Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a molecule.[1][2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] The International Conference on Harmonisation (ICH) guidelines recommend exposing drug substances to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1][4]
This whitepaper details the experimental protocols for a comprehensive forced degradation study of this compound and presents the resulting stability data.
Experimental Workflow for Stability Studies
The following diagram outlines the systematic approach to conducting chemical stability studies, from stress sample generation to data analysis.
Caption: Workflow for forced degradation studies.
Summary of Forced Degradation Studies
The stability of this compound was evaluated under various stress conditions as per ICH guidelines. The compound demonstrated notable degradation under hydrolytic and oxidative conditions. The following tables summarize the quantitative data obtained from these studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Assay of Active Substance | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 hours | 80°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 78.9 | 21.1 | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 90.5 | 9.5 | 1 |
| Thermal (Solid) | 48 hours | 105°C | 98.7 | 1.3 | 1 |
| Photolytic (Solid) | 1.2 million lux hours | 25°C | 99.1 | 0.9 | 0 |
Table 2: Major Degradation Products Formed Under Stress Conditions
| Degradant ID | Stress Condition | Retention Time (min) | Proposed Structure |
| DP-1 | Acidic Hydrolysis | 8.7 | 4-Amino-3-(3,4-dimethylphenyl)heptanedioic acid |
| DP-2 | Basic Hydrolysis | 10.2 | N-(3,4-dimethylphenyl)succinimide |
| DP-3 | Oxidative | 12.5 | This compound N-oxide |
Proposed Degradation Pathway
Based on the characterization of the degradation products, a primary degradation pathway under hydrolytic conditions is proposed. The lactam ring of the pyrrolidinone core is susceptible to both acid and base-catalyzed hydrolysis.
Caption: Proposed degradation pathways for the compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in this stability study.
Forced Hydrolysis
-
Acidic Hydrolysis : A solution of this compound (1 mg/mL) was prepared in 0.1 M hydrochloric acid. The solution was refluxed at 80°C for 24 hours.[2] Samples were withdrawn at predetermined time points, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase for HPLC analysis.
-
Basic Hydrolysis : A solution of the drug substance (1 mg/mL) was prepared in 0.1 M sodium hydroxide. The solution was maintained at 60°C for 8 hours. Samples were taken at various intervals, neutralized with 0.1 M hydrochloric acid, and diluted for analysis.
-
Neutral Hydrolysis : The drug substance was dissolved in purified water (1 mg/mL) and refluxed at 80°C for 48 hours. Samples were collected and analyzed directly.
Oxidative Degradation
A solution of this compound (1 mg/mL) was prepared in a 3% hydrogen peroxide solution. The solution was stored at room temperature (25°C) for 24 hours, protected from light. Samples were withdrawn and analyzed at specified time intervals.
Thermal Degradation
A thin layer of the solid drug substance was placed in a petri dish and exposed to a temperature of 105°C in a hot air oven for 48 hours. Samples were taken at the end of the study, dissolved in a suitable solvent, and analyzed by HPLC.
Photostability Testing
The photostability of the solid drug substance was assessed according to ICH Q1B guidelines.[5] A sample of the compound was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was stored in the dark under the same temperature and humidity conditions. Both samples were analyzed by HPLC after the exposure period.
Analytical Methodology
All samples were analyzed using a validated stability-indicating HPLC method.
-
Chromatographic System : Agilent 1260 Infinity II LC System with a PDA detector.
-
Column : C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
Mass balance was calculated to ensure that the sum of the assay of the parent drug and the areas of all degradation products accounted for close to 100% of the initial concentration, demonstrating the specificity of the analytical method.
Conclusion
The forced degradation studies of this compound reveal that the molecule is most susceptible to degradation under basic hydrolytic conditions, followed by acidic and oxidative stress. The primary degradation pathway involves the hydrolysis of the lactam ring. The compound exhibits good stability under thermal and photolytic stress in the solid state.
These findings are instrumental for guiding the development of a stable pharmaceutical formulation. It is recommended to avoid alkaline excipients and to protect the formulation from strong oxidizing agents. The stability-indicating HPLC method developed is suitable for routine quality control and long-term stability studies. Further investigation should focus on the definitive structural elucidation of all major degradation products and an assessment of their potential toxicological profiles.
References
Methodological & Application
"synthesis protocol for 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid"
Application Note
This document provides a detailed experimental protocol for the synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The pyrrolidinone core is a significant scaffold in various biologically active compounds. The presented method is based on the well-established reaction of a substituted aniline with itaconic acid, a common and efficient route for the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development.
The synthesis involves the reaction of 3,4-dimethylaniline with itaconic acid in a suitable solvent, typically water or a high-boiling point organic solvent, under reflux conditions.[1] The product can be isolated and purified through filtration and recrystallization. Characterization of the final compound is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with determination of its melting point.
Experimental Protocol
Materials and Methods
Reagents:
-
3,4-Dimethylaniline
-
Itaconic acid
-
Hydrochloric acid (5% solution)
-
Sodium hydroxide (5% solution)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Synthesis of this compound
A mixture of 3,4-dimethylaniline and itaconic acid is heated in water to form the target compound.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,4-dimethylaniline (1.0 molar equivalent) and itaconic acid (1.5 molar equivalents).
-
Solvent Addition: Add a suitable amount of deionized water to the flask to ensure the reactants are sufficiently suspended.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 12 hours.[1]
-
Work-up: After cooling the reaction mixture to room temperature, add a 5% solution of hydrochloric acid and stir for a few minutes.[1]
-
Isolation: The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold deionized water.[1]
-
Purification: The crude product can be purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration to remove any insoluble impurities. The filtrate is then acidified with 5% hydrochloric acid to a pH of 5 to precipitate the pure product.[1] The purified solid is collected by filtration, washed with water, and dried.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Data Presentation
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3,4-dimethylphenyl group, and protons of the pyrrolidinone ring (COCH₂, CH, and NCH₂). A broad singlet for the carboxylic acid proton is also expected.[3] |
| ¹³C NMR | Resonances for the carbons of the 3,4-dimethylphenyl group, the pyrrolidinone ring, and the carboxylic acid group.[3] |
| IR (cm⁻¹) | Characteristic peaks for C=O (carbonyl) of the lactam and carboxylic acid, and O-H stretching of the carboxylic acid. |
Workflow Diagram
Caption: Synthesis workflow for this compound.
References
Application Notes & Protocols for the Purification of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a member of the 5-oxopyrrolidine-3-carboxylic acid class of compounds. Derivatives of this scaffold have been investigated for various biological activities, including antibacterial and anticancer properties.[1][2][3][4] The purity of such compounds is critical for accurate biological evaluation and potential therapeutic applications. This document provides detailed protocols for common purification techniques applicable to this compound, based on methodologies reported for structurally related compounds.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Significance for Purification |
| Molecular Formula | C₁₃H₁₅NO₃ | Influences molecular weight and solubility. |
| Molecular Weight | 233.26 g/mol | Relevant for techniques like size exclusion chromatography and for calculating molar equivalents. |
| Appearance | Likely a white to off-white solid. | Visual indicator of purity. |
| pKa (Carboxylic Acid) | ~4-5 | The acidic nature allows for purification via acid-base extraction. The compound will be deprotonated and water-soluble at basic pH and protonated and less water-soluble at acidic pH. |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and aqueous base. Limited solubility in nonpolar solvents and water at neutral or acidic pH. | Crucial for selecting appropriate solvents for crystallization, chromatography, and extraction. |
Purification Techniques
The selection of a purification technique depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Common methods for purifying carboxylic acids of this type include crystallization, acid-base extraction, and column chromatography.
Recrystallization
Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain either soluble or insoluble at all temperatures.
Protocol 1: Single Solvent Recrystallization
This protocol is based on methods used for similar 5-oxopyrrolidine-3-carboxylic acid derivatives which are often recrystallized from alcohols or other polar solvents.[3][4][5]
Materials:
-
Crude this compound
-
High-purity solvent (e.g., ethanol, isopropanol, 1,4-dioxane, or ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Heat the mixture gently with stirring on a hot plate. If necessary, attach a condenser.
-
Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
Quantitative Data to Collect:
| Parameter | Before Purification | After Purification | Measurement Method |
| Mass (g) | Analytical Balance | ||
| Purity (%) | HPLC, LC-MS, GC-MS[6][7][8] | ||
| Melting Point (°C) | Melting Point Apparatus | ||
| Yield (%) | N/A | (Mass of pure product / Mass of crude product) x 100 |
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Protocol 2: Purification via Acid-Base Extraction
This method is adapted from purification procedures for related carboxylic acids.[4][9]
Materials:
-
Crude this compound
-
Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)
-
Aqueous basic solution (e.g., 5% sodium carbonate or sodium bicarbonate)
-
Aqueous acidic solution (e.g., 1M HCl or H₂SO₄)
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of 5% sodium carbonate. The volume should be sufficient to extract the acidic compound.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer as its sodium salt.
-
Drain the aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the product.
-
Combine the aqueous extracts.
-
Cool the combined aqueous solution in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is approximately 2-3.
-
The protonated carboxylic acid will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum. Further purification by recrystallization may be necessary.
Column Chromatography
For separating mixtures with components of similar solubility, column chromatography is a powerful technique.
Protocol 3: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate, often with a small percentage of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring the separation
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve a minimum amount of the crude product in the eluent or a slightly stronger solvent system. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Begin eluting the column with the solvent system, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
Experimental Workflow & Logic Diagrams
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a synthesized crude product like this compound.
Caption: General purification workflow for the target compound.
Decision Logic for Method Selection
The choice of purification method is guided by the properties of the impurities present in the crude material.
Caption: Decision tree for selecting a primary purification technique.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid [synhet.com]
- 7. jasco-global.com [jasco-global.com]
- 8. 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid [synhet.com]
- 9. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of carboxylic acids in biological and pharmaceutical samples.
The primary analytical challenge for many carboxylic acids is their high polarity, which can lead to poor retention on reverse-phase high-performance liquid chromatography (HPLC) columns, and their potential for low ionization efficiency in mass spectrometry (MS). To overcome these challenges, derivatization of the carboxylic acid group is often employed to enhance chromatographic retention and improve detection sensitivity.
This document outlines two primary approaches for the quantification of this compound:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with or without derivatization.
Section 1: HPLC-FLD Method with Pre-Column Derivatization
This method is suitable for sensitive and selective quantification, particularly when an LC-MS/MS system is not available. The protocol involves the derivatization of the carboxylic acid group with a fluorescent labeling agent, allowing for highly sensitive detection by a fluorescence detector.
Principle
The carboxylic acid moiety of this compound is reacted with a fluorescent tagging reagent, such as 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), to form a highly fluorescent ester. This derivative is then separated by reverse-phase HPLC and quantified using a fluorescence detector.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Water, deionized or HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
3. Derivatization Procedure
-
To 50 µL of the standard solution or prepared sample extract in a microcentrifuge tube, add 50 µL of a 1 mg/mL solution of 4-Bromomethyl-7-methoxycoumarin in acetonitrile.
-
Add 10 µL of a 10 mg/mL solution of potassium carbonate in water.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Centrifuge to pellet the potassium carbonate.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
4. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 325 nm
-
Emission Wavelength: 395 nm
-
Data Presentation: Expected Quantitative Performance
The following table summarizes the expected performance characteristics of the HPLC-FLD method. These values are based on typical performance for similar assays and should be validated for the specific application.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Workflow Diagram
Section 2: LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique for the quantification of small molecules. This method can be performed with or without derivatization, depending on the required sensitivity and the chromatographic behavior of the underivatized compound.
Protocol 2a: LC-MS/MS without Derivatization
This is a more direct and faster approach, suitable if sufficient sensitivity can be achieved for the native compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
2. Standard and Sample Preparation
-
Prepare standard and sample solutions as described in the HPLC-FLD method (Section 1, Step 2). Reconstitute the final dried extract in the initial mobile phase composition.
3. LC-MS/MS Conditions
-
LC System:
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
-
Gradient Elution: To be optimized based on the retention of the analyte. A typical starting point would be a linear gradient from 5% to 95% B over 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of the standard). Given the carboxylic acid group, negative ion mode is a strong candidate.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the [M-H]⁻ or [M+H]⁺ of this compound.
-
Product ions will be determined by infusing a standard solution and performing a product ion scan.
-
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Protocol 2b: LC-MS/MS with Derivatization
If higher sensitivity is required, derivatization can be employed to improve ionization efficiency. Derivatization with an agent that introduces a readily ionizable group is recommended. One such common derivatization strategy for carboxylic acids is amidation using a carbodiimide coupling agent.[1][2]
1. Derivatization Reagents
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Aniline or a similar amine-containing tag
-
Pyridine
-
Acetonitrile
2. Derivatization Procedure
-
To the dried sample or standard residue, add 20 µL of a 200 mM solution of 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous acetonitrile.
-
Add 20 µL of a 120 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine in 50% aqueous acetonitrile.[1]
-
Vortex and incubate the mixture at 40°C for 30 minutes.[1]
-
After incubation, dilute the sample with the initial mobile phase and inject it into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
The LC conditions would be similar to Protocol 2a, but the gradient will need to be re-optimized for the less polar derivative.
-
The MS/MS detection will be optimized for the derivatized molecule, monitoring the MRM transitions of the derivatized analyte.
Data Presentation: Expected Quantitative Performance for LC-MS/MS
| Parameter | Expected Value (without Derivatization) | Expected Value (with Derivatization) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.001 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL | 0.005 - 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 10% | < 10% |
Workflow Diagram
References
Application Notes and Protocols: Antibacterial Assays of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Analogs
Disclaimer: While specific antibacterial assay data for 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid was not found in the reviewed literature, this document provides detailed application notes and protocols based on studies of structurally similar 5-oxopyrrolidine-3-carboxylic acid derivatives. These protocols and data summaries can serve as a valuable guide for researchers investigating the antibacterial potential of the specified compound.
Introduction
The rising threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Pyrrolidine derivatives, particularly those containing the 5-oxopyrrolidine scaffold, have emerged as a promising class of compounds with diverse biological activities, including antibacterial properties.[1][2][3][4][5][6][7] The core structure of 5-oxopyrrolidine-3-carboxylic acid offers a versatile template for chemical modifications to optimize antibacterial efficacy. This document outlines standard protocols for evaluating the antibacterial activity of this compound and presents a summary of findings for related compounds to guide future research.
Data Presentation: Antibacterial Activity of Structurally Related Compounds
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives against a range of Gram-positive and Gram-negative bacteria. This data is extracted from published studies and is intended to provide a comparative baseline for the evaluation of new analogs.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC, μg/mL) of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [8][9][10]
| Compound/Derivative | Staphylococcus aureus (ATCC 9144) | Listeria monocytogenes (ATCC 7644) | Bacillus cereus (ATCC 11778) | Escherichia coli (ATCC 8739) |
| Hydrazone with benzylidene moiety | 3.9 | >125 | 15.6 | >125 |
| Hydrazone with 5-nitrofuran-2-yl moiety | 7.8 | 7.8 | 7.8 | 15.6 |
| Hydrazone with 5-nitrothien-2-yl fragment | 7.8 | 7.8 | 7.8 | 7.8 |
| Cefuroxime (Control) | 7.8 | 1.9 | 3.9 | 7.8 |
| Ampicillin (Control) | 0.5 | 0.25 | 0.5 | 3.9 |
| Oxacillin (Control) | 0.5 | 0.5 | 0.5 | >125 |
Table 2: In Vitro Minimum Inhibitory Concentration (MIC, μg/mL) of 1-(2,6-diethylphenyl)-5-oxopyrrolidine Derivatives [11]
| Compound/Derivative | Staphylococcus aureus |
| Pyrazole moiety derivative | 4x more effective than Ampicillin |
| Thiosemicarbazide moiety derivative | 4x more effective than Ampicillin |
| Ampicillin (Control) | Not specified |
Experimental Protocols
Detailed methodologies for key antibacterial assays are provided below. These protocols are based on standard practices described in the cited literature.[4][8][12]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., Ampicillin, Cefuroxime)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the test bacterium from a fresh agar plate. b. Inoculate the colonies into a tube containing 5 mL of sterile MHB. c. Incubate the broth culture at 37°C for 18-24 hours. d. Adjust the turbidity of the bacterial suspension with sterile MHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). e. Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the compound stock solution in MHB in the 96-well microtiter plate to achieve the desired concentration range (e.g., from 250 µg/mL to 0.49 µg/mL). The final volume in each well should be 100 µL.
-
Inoculation and Incubation: a. Add 10 µL of the diluted bacterial suspension to each well containing the compound dilutions. b. Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with broth only), and a growth control (wells with bacteria and broth, but no compound). c. The final volume in each well will be 110 µL. d. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Incubator (37°C)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
Positive control antibiotic disks
Procedure:
-
Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1. b. Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube. c. Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform bacterial lawn.
-
Application of Disks: a. Prepare a solution of the test compound at a known concentration. b. Aseptically apply a specific volume (e.g., 10 µL) of the compound solution onto a sterile filter paper disk and allow the solvent to evaporate. c. Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. d. Gently press the disk to ensure complete contact with the agar. e. Place a positive control antibiotic disk on the same plate.
-
Incubation and Measurement: a. Invert the plates and incubate at 37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships relevant to the antibacterial testing of 5-oxopyrrolidine derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Caption: General Structure-Activity Relationship Concept.
References
- 1. "Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine" by Sabah Salim Al-Dulaimi and Muna Sameer Al-Rawi [bsj.uobaghdad.edu.iq]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the anti-inflammatory potential of the novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. While specific data on this molecule is not extensively available, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promise as anti-inflammatory agents.[1][2][3][4][5] This guide outlines a systematic approach, beginning with in vitro enzymatic and cell-based assays to establish preliminary efficacy and mechanism of action, and progressing to more complex cellular models. Detailed experimental protocols for key assays, including cyclooxygenase (COX) inhibition, nitric oxide (NO) production in macrophages, and cytokine quantification are provided. Furthermore, this document includes visualizations of the proposed experimental workflow and relevant inflammatory signaling pathways to facilitate a deeper understanding of the screening process.
Introduction to Anti-inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The inflammatory process is mediated by a variety of signaling pathways and molecules, including enzymes like cyclooxygenases (COX-1 and COX-2) and nitric oxide synthases (NOS), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][8][9]
Key signaling pathways that regulate the inflammatory response include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11][12][13] The NF-κB pathway is a central regulator of gene expression involved in inflammation and immunity.[10][14][15] The MAPK pathways, including ERK, JNK, and p38, are also critical in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[11][12][16][13][17]
The evaluation of novel compounds for anti-inflammatory activity typically follows a tiered approach, starting with high-throughput in vitro screens to identify initial hits, followed by more detailed cell-based assays to understand the mechanism of action and cellular efficacy.[6] This application note will focus on the initial in vitro and cell-based screening of this compound.
Experimental Workflow
A logical and stepwise approach is recommended to efficiently evaluate the anti-inflammatory properties of a novel compound. The proposed workflow is designed to first screen for general anti-inflammatory activity and then to elucidate the potential mechanism of action.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of a novel compound.
Detailed Experimental Protocols
In Vitro Enzyme Inhibition Assays
Principle: This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes. The peroxidase activity of COX is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[18]
Protocol:
-
Reagent Preparation: Prepare reaction buffer, heme, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions.[19] Dissolve the test compound and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).[20]
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.[19]
-
Inhibitor Addition: Add various concentrations of the test compound or reference inhibitor to the respective wells. For control wells, add the solvent vehicle.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[19][21]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate to all wells.[19]
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).[21]
Principle: This assay determines the inhibitory effect of the test compound on the activity of nitric oxide synthase (NOS). The production of nitric oxide (NO) is measured indirectly by quantifying its stable breakdown products, nitrite and nitrate, using the Griess reagent.[22][23]
Protocol:
-
Reagent Preparation: Prepare assay buffer, NOS enzyme (e.g., inducible NOS), and necessary cofactors.[23] Dissolve the test compound and a known NOS inhibitor (e.g., L-NAME) in a suitable solvent.
-
Assay Setup: In a 96-well plate, add the assay buffer, NOS enzyme, and cofactors to each well.
-
Inhibitor Addition: Add various concentrations of the test compound or reference inhibitor to the designated wells.
-
Reaction Initiation: Start the reaction by adding L-arginine, the substrate for NOS.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.[23]
-
Nitrite/Nitrate Detection: Add Griess reagents to each well to convert nitrate to nitrite and then measure the total nitrite concentration by reading the absorbance at 540 nm.[23][24]
-
Data Analysis: Calculate the percentage of NOS inhibition and determine the IC50 value for the test compound.
Cell-Based Assays
Principle: Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay assesses cell viability by measuring the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.[9][25]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β.[7][9][26][27] This assay evaluates the ability of the test compound to inhibit the production of these mediators in LPS-stimulated macrophages.[8][28]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.[25]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[25][26]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for the measurement of NO and cytokines.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite in the supernatant as an indicator of NO production.[25]
-
Cytokine Quantification (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's protocols.[26]
-
Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Mechanistic Studies
Principle: Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the test compound on key inflammatory signaling pathways. The expression levels of proteins such as iNOS, COX-2, and the phosphorylated forms of IκBα, NF-κB p65, p38, JNK, and ERK can be assessed.
Protocol:
-
Cell Lysis: After treatment with the test compound and/or LPS, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (iNOS, COX-2, p-IκBα, etc.). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | NOS IC50 (µM) |
| This compound | ||||
| Reference Inhibitor (e.g., Celecoxib) | ||||
| Reference Inhibitor (e.g., L-NAME) | N/A | N/A | N/A |
Table 2: Cell-Based Assay Results in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) | IL-1β Production (% of LPS Control) |
| Vehicle Control | - | 100 | ||||
| LPS (1 µg/mL) | - | ~100 | 100 | 100 | 100 | 100 |
| Test Compound + LPS | 1 | |||||
| 10 | ||||||
| 50 | ||||||
| Reference Drug + LPS | (e.g., 10) |
Table 3: Western Blot Analysis of Protein Expression
| Treatment | iNOS (relative expression) | COX-2 (relative expression) | p-IκBα/IκBα | p-p65/p65 | p-p38/p38 | p-JNK/JNK | p-ERK/ERK |
| Vehicle Control | |||||||
| LPS (1 µg/mL) | |||||||
| Test Compound + LPS | |||||||
| Reference Drug + LPS |
Signaling Pathway Diagrams
Understanding the underlying molecular pathways is crucial for interpreting the experimental results. The following diagrams illustrate the key inflammatory signaling pathways that are often targeted by anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 5. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, against various cancer cell lines. The protocols detailed herein are established methods for determining cell viability and proliferation, crucial for the preliminary screening of potential anticancer agents.
Introduction
Pyrrolidine and its derivatives have been identified as a significant scaffold in the development of new therapeutic agents, with a number of these compounds exhibiting promising anticancer properties.[1][2] The compound this compound belongs to this class of molecules. Evaluating its cytotoxic effects on cancer cell lines is a critical first step in the drug discovery pipeline. This document outlines the principles and detailed protocols for three common cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.
Data Presentation
While specific experimental data for this compound is not yet publicly available, the following tables are structured to present typical results obtained from cytotoxicity screening. Researchers can populate these tables with their experimental data.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data |
| A549 | Lung Carcinoma | MTT | 48 | Data |
| HeLa | Cervical Cancer | SRB | 72 | Data |
| HepG2 | Hepatocellular Carcinoma | SRB | 72 | Data |
| Jurkat | T-cell Leukemia | LDH | 24 | Data |
Table 2: Percentage of Cell Viability after Treatment with this compound
| Concentration (µM) | MCF-7 (% Viability) | A549 (% Viability) | HeLa (% Viability) | HepG2 (% Viability) | Jurkat (% Viability) |
| 0.1 | Data | Data | Data | Data | Data |
| 1 | Data | Data | Data | Data | Data |
| 10 | Data | Data | Data | Data | Data |
| 50 | Data | Data | Data | Data | Data |
| 100 | Data | Data | Data | Data | Data |
Experimental Workflow
The general workflow for assessing the cytotoxicity of a test compound is outlined below. This process ensures a systematic evaluation from initial cell culture to final data analysis.
References
Application Notes and Protocols: Developing Derivatives of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, derivatization, and biological evaluation of novel compounds based on the 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold. This class of molecules has shown potential in the development of new anticancer and antimicrobial agents. The following protocols are based on established methodologies for structurally related compounds and are intended to serve as a foundational resource for researchers in this field.
Overview and Rationale
The 5-oxopyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Modification of the substituents on this core structure allows for the fine-tuning of its pharmacological properties. The introduction of a 3,4-dimethylphenyl group at the N1 position and subsequent derivatization of the C3-carboxylic acid moiety can lead to the discovery of novel therapeutic agents. The protocols outlined below describe the synthesis of the core scaffold and its conversion into a variety of derivatives, including esters, hydrazides, hydrazones, and other heterocyclic systems. Furthermore, standard assays for evaluating their potential anticancer and antimicrobial activities are detailed.
Synthetic Protocols
The synthesis of derivatives of this compound can be achieved through a straightforward and modular synthetic route. The general scheme involves the initial synthesis of the core carboxylic acid, followed by derivatization of the carboxyl group.
Synthesis of this compound (1)
The foundational step is the synthesis of the title compound via a condensation reaction between 3,4-dimethylaniline and itaconic acid.[1][2]
Materials:
-
3,4-Dimethylaniline
-
Itaconic acid
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium dithionite
-
Standard laboratory glassware and heating apparatus
Protocol:
-
In a round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and itaconic acid (1.2 eq) in water.
-
Heat the reaction mixture to reflux for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, a precipitate should form. Filter the solid material.
-
Dissolve the crude product in an aqueous 5% sodium hydroxide solution.
-
Add a small amount of sodium dithionite to decolorize the solution and filter if necessary.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 1.[3]
-
The precipitate of this compound (1) is collected by filtration, washed with cold water, and dried.
-
The product can be further purified by recrystallization from a suitable solvent such as water or ethanol/water.
Synthesis of Methyl 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylate (2)
Esterification of the carboxylic acid is a common step to increase lipophilicity or to prepare for further reactions.[1][3][4]
Materials:
-
This compound (1)
-
Methanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium carbonate solution (10%)
-
Standard laboratory glassware and reflux apparatus
Protocol:
-
Suspend the carboxylic acid (1) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 8-20 hours, monitoring the reaction by TLC.[1][4]
-
After completion, evaporate the methanol under reduced pressure.
-
Neutralize the residue with a 10% sodium carbonate solution to a pH of 6-7.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester (2).
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbohydrazide (3)
The hydrazide derivative is a key intermediate for the synthesis of hydrazones and various heterocyclic compounds.[1][3]
Materials:
-
Methyl 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylate (2)
-
Hydrazine monohydrate
-
Isopropanol or Ethanol
-
Standard laboratory glassware and reflux apparatus
Protocol:
-
Dissolve the methyl ester (2) in isopropanol or ethanol.
-
Add an excess of hydrazine monohydrate (e.g., 8-10 equivalents).[1]
-
Heat the mixture at reflux for 2-4 hours.[1]
-
Upon cooling, the hydrazide (3) will typically precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry.
Synthesis of Hydrazone Derivatives (4a-n)
Condensation of the carbohydrazide with various aldehydes or ketones yields a library of hydrazone derivatives.[3]
Materials:
-
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbohydrazide (3)
-
A variety of aromatic or heterocyclic aldehydes/ketones (1.1 eq)
-
Isopropanol or Ethanol
-
Glacial acetic acid (catalytic amount, optional)
-
Standard laboratory glassware and reflux apparatus
Protocol:
-
Dissolve the carbohydrazide (3) in isopropanol or ethanol, heating if necessary.
-
Add the desired aldehyde or ketone (1.1 eq). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the mixture at reflux for 2-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The hydrazone product (4a-n) will often precipitate.
-
Collect the solid by filtration, wash with cold isopropanol, and dry.
-
If the product does not precipitate, the solvent can be evaporated, and the residue purified by recrystallization or column chromatography.
Experimental Workflows
The following diagrams illustrate the general synthetic pathways for the development of derivatives of this compound.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a novel synthetic compound belonging to the 5-oxopyrrolidine-3-carboxylic acid class. While specific in vivo data for this particular molecule is not yet publicly available, derivatives of this scaffold have demonstrated a range of biological activities, including analgesic, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] These application notes provide a comprehensive framework for the in vivo evaluation of this compound, with a focus on its potential anti-inflammatory and neuroprotective properties. The protocols outlined below are based on established and widely accepted methodologies in preclinical research.[4][5][6]
Hypothesized Mechanism of Action
Based on the activities of related compounds, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and neuronal survival. In vitro studies on similar compounds have suggested an inhibitory effect on the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][7] These pathways are critical for the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[7] As a potential neuroprotective agent, it might also influence pathways like the PI3K/Akt signaling cascade, which is crucial for promoting cell survival and inhibiting apoptosis. The in vivo experiments detailed below are designed to investigate these potential mechanisms in a physiological context.
Potential Signaling Pathways
Caption: Hypothesized modulation of inflammatory and neuroprotective signaling pathways.
Preliminary In Vivo Studies: Pharmacokinetics and Toxicology
Prior to efficacy studies, it is crucial to determine the pharmacokinetic (PK) profile and toxicity of the compound.[8][9] These initial studies will inform dose selection and administration routes for subsequent experiments.
Experimental Workflow: Preliminary In Vivo Assessment
Caption: Workflow for initial pharmacokinetic and toxicological evaluation.
Table 1: Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life of the compound |
| CL | Clearance |
| Vd | Volume of distribution |
Protocol 1: Acute Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Grouping: 5 groups (n=5 per sex per group): Vehicle control and four escalating dose levels of the compound.
-
Administration: A single dose administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection).[10]
-
Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours, and then daily for 14 days.
-
Data Collection: Record body weight, food and water consumption, and any observed clinical signs. At the end of the study, perform gross necropsy.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD).
In Vivo Efficacy Models
Based on the potential activities of the compound class, the following efficacy models are recommended.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model for acute inflammation.[4][11]
Table 2: Experimental Groups for Carrageenan-Induced Paw Edema Model
| Group | Treatment | Dose | Route |
| I | Vehicle Control | - | p.o. |
| II | Carrageenan + Vehicle | - | p.o. |
| III | Carrageenan + Indomethacin | 10 mg/kg | p.o. |
| IV | Carrageenan + Compound (Low Dose) | TBD | p.o. |
| V | Carrageenan + Compound (Mid Dose) | TBD | p.o. |
| VI | Carrageenan + Compound (High Dose) | TBD | p.o. |
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-180 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[4]
-
Drug Administration: Administer the vehicle, reference drug (Indomethacin), or the test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.[4]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[4]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
Neuroprotective Activity: MPTP-Induced Parkinson's Disease Model
This model is used to evaluate the neuroprotective effects of a compound in a mouse model of Parkinson's disease.[6]
Table 3: Experimental Groups for MPTP-Induced Parkinson's Disease Model
| Group | Treatment | Dose | Route |
| I | Saline Control | - | i.p. |
| II | MPTP only | 30 mg/kg | i.p. |
| III | Compound (Low Dose) + MPTP | TBD | i.p. |
| IV | Compound (High Dose) + MPTP | TBD | i.p. |
Protocol 3: MPTP-Induced Neurodegeneration in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.[6]
-
Experimental Groups and Drug Administration:
-
Behavioral Assessment (Rotarod Test):
-
Train the mice on the rotarod for 3 consecutive days before the start of the experiment.
-
On day 8, test the motor coordination of the mice on the rotarod at a constant speed (e.g., 20 rpm) for a maximum of 300 seconds. Record the latency to fall.
-
-
Neurochemical and Immunohistochemical Analysis:
-
On day 8, euthanize the mice and dissect the brains.
-
Use one hemisphere for immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neurons.[6]
-
Use the other hemisphere to measure dopamine levels in the striatum using high-performance liquid chromatography (HPLC).[6]
-
Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare between groups. A p-value of less than 0.05 is typically considered statistically significant.
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is intended as a general framework. Researchers should adapt these protocols based on the specific physicochemical properties, in vitro potency, and toxicity profile of this compound. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. search.library.ucla.edu [search.library.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a Chemical Probe
A comprehensive search for the use of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a chemical probe has yielded no specific publicly available data, application notes, or detailed experimental protocols for this particular compound.
While the pyrrolidine core is a significant scaffold in medicinal chemistry with various biological activities, the specific derivative, this compound, is not documented as a well-characterized chemical probe for a specific biological target. Chemical probes are small molecules with known and potent activity against a specific target, which are used to interrogate biological systems. The development and validation of such probes require extensive research, which does not appear to have been published for this specific compound.
Research into related compounds, specifically other derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid, has focused on their potential therapeutic applications rather than their use as chemical probes. These studies have explored a range of biological activities, including:
-
Anticancer and Antimicrobial Activity: Various derivatives of 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their in vitro anticancer and antimicrobial properties.[1][2][3] For instance, derivatives have shown activity against cell lines such as A549 (lung carcinoma) and various bacterial strains.[1][2]
-
Analgesic and Antihypoxic Effects: Studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids have indicated that these compounds can possess analgesic and antihypoxic effects, with the nature of the substituent at the 1-position influencing the activity.[4]
-
Antioxidant Activity: Certain synthesized derivatives have been screened for their antioxidant properties using methods like DPPH radical scavenging assays.[5]
-
Anti-inflammatory Agents: Some 5-oxopyrrolidine-3-carboxylic acid derivatives have been investigated for their potential as anti-inflammatory agents.[6]
It is important to note that while these studies establish the biological relevance of the broader chemical class, they do not provide the specific information required to utilize this compound as a chemical probe. Key missing information includes:
-
A defined biological target and mechanism of action.
-
Quantitative data on potency and selectivity (e.g., IC50, Ki, or Kd values).
-
Detailed protocols for in vitro or in vivo use as a probe.
-
Characterization of off-target effects.
Some closely related analogs, such as 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2,4-dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid, are commercially available for research purposes.[7][8][9] These are sometimes categorized as "Protein Degrader Building Blocks," suggesting their potential use in the synthesis of more complex molecules like PROTACs, rather than as standalone chemical probes.[7]
Based on the available information, this compound is not an established chemical probe. Therefore, detailed application notes, experimental protocols, and quantitative data tables for its use in this capacity cannot be provided. Researchers interested in this molecule would first need to undertake foundational research to identify its biological target, characterize its activity and selectivity, and then develop and validate protocols for its use as a chemical probe.
For researchers interested in the broader class of pyrrolidine-based compounds as potential probes, the existing literature on their synthesis and diverse biological activities can serve as a starting point for further investigation.[10][11] For example, novel pyrrolidine derivatives have been developed as fluorescent probes for imaging biological targets like β-amyloid aggregates.[12]
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 12. Novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives as near-infrared fluorescence probe for imaging β-amyloid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid for Biological Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formulation of the novel compound 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid for biological testing. Due to its carboxylic acid moiety and aromatic substitution, this compound is predicted to have low aqueous solubility, necessitating specific formulation strategies to ensure accurate and reproducible results in both in vitro and in vivo assays. These guidelines are based on established principles for formulating poorly soluble acidic compounds and aim to provide a robust starting point for preclinical evaluation. The potential biological activities of this class of compounds, including anticancer and anti-inflammatory effects, are also discussed, with a focus on plausible signaling pathways for investigation.
Application Notes
Overview of this compound
This compound belongs to a class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. Derivatives of this scaffold have demonstrated a wide range of biological activities.[1][2][3][4][5] Published studies on analogous compounds suggest potential therapeutic applications, including:
-
Anticancer Activity: Several 5-oxopyrrolidine derivatives have shown promising cytotoxic effects against various cancer cell lines.[2][3][5][6]
-
Anti-inflammatory and Analgesic Effects: The core structure is associated with analgesic and anti-inflammatory properties.[1][4]
-
Antimicrobial Activity: Certain derivatives have been synthesized and evaluated for their efficacy against pathogenic bacteria.[3]
Predicted Physicochemical Properties
To guide formulation development, key physicochemical properties of this compound have been predicted using computational models. Note: These are in silico predictions and should be confirmed experimentally.
| Property | Predicted Value | Significance in Formulation |
| Molecular Weight | 247.28 g/mol | Influences diffusion and membrane transport. |
| pKa (acidic) | ~4.5 | The carboxylic acid group will be ionized at physiological pH (~7.4), which can increase aqueous solubility but may decrease membrane permeability. |
| LogP | ~2.5 | Indicates moderate lipophilicity, suggesting that the compound may have poor aqueous solubility but reasonable membrane permeability in its neutral form. |
| Aqueous Solubility (logS) | Low | The primary challenge for formulation. Strategies to enhance solubility are necessary for most biological assays. |
Table 1: Predicted physicochemical properties of this compound.
Potential Signaling Pathways for Investigation
Given the reported anticancer and anti-inflammatory activities of similar compounds, the following signaling pathways are proposed as potential mechanisms of action for this compound and warrant investigation:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival.[7][8][9][10][11] Its inhibition is a common mechanism for both anti-inflammatory and anticancer drugs.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This cascade is involved in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of the MAPK pathway is a hallmark of many cancers.
Experimental Protocols
These protocols provide a general framework for the formulation of this compound. Optimization may be required based on experimental observations.
Preliminary Solubility Assessment
Objective: To determine the approximate solubility of the compound in various vehicles to select an appropriate formulation for different biological assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Protocol:
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each vehicle (e.g., 1 ml) in separate vials.
-
Stir the mixtures at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Express solubility in mg/ml or µM.
| Vehicle | Expected Solubility | Use Case |
| DMSO | High (>50 mg/ml) | In vitro stock solutions |
| Ethanol | Moderate | Co-solvent for in vitro and in vivo formulations |
| PEG400 | Moderate | Co-solvent for in vivo formulations |
| PBS, pH 7.4 | Low | Baseline aqueous solubility, may increase with pH adjustment |
| 0.5% (w/v) CMC | Very Low (as a suspension) | Vehicle for in vivo oral administration (suspension) |
Table 2: Hypothetical solubility data for this compound.
Formulation for In Vitro Biological Testing (e.g., Cell-Based Assays)
Objective: To prepare a stock solution and working solutions suitable for addition to aqueous cell culture media with minimal precipitation.
Protocol:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out 2.47 mg of this compound (MW = 247.28 g/mol ).
-
Add 1 ml of sterile, cell culture grade DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Crucial Step: When diluting from the DMSO stock into aqueous media, add the stock solution to the media while vortexing to ensure rapid dispersion and minimize precipitation.
-
The final concentration of DMSO in the cell culture should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Formulation for In Vivo Oral Administration (Rodent Model)
Objective: To prepare a homogenous and stable suspension for oral gavage.
Protocol:
-
Vehicle Preparation (0.5% CMC with 0.1% Tween 80):
-
Slowly add 0.5 g of low-viscosity CMC to 100 ml of deionized water while stirring vigorously to prevent clumping.
-
Add 0.1 ml of Tween 80 to act as a wetting agent.
-
Continue stirring until the CMC is fully hydrated and the solution is clear.
-
-
Suspension Preparation (e.g., for a 10 mg/kg dose in a 10 ml/kg dosing volume):
-
Calculate the required amount of compound for the desired concentration (e.g., 1 mg/ml).
-
Weigh the compound and place it in a mortar.
-
Add a small amount of the vehicle to the mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the final volume.
-
Transfer the suspension to a suitable container and stir continuously before and during dosing to ensure homogeneity.
-
Short-Term Stability Assessment
Objective: To evaluate the stability of the prepared formulations under typical experimental conditions.
Protocol:
-
Prepare the desired formulation (in vitro working solution or in vivo suspension).
-
Divide the formulation into aliquots and store them under different conditions (e.g., room temperature, 4°C, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from each condition.
-
Analyze the samples by HPLC to determine the concentration of the parent compound.
-
A decrease in concentration of >10% may indicate instability.
| Formulation | Storage Condition | Hypothetical Stability (Time to 10% degradation) |
| 10 µM in cell culture medium | 37°C, 5% CO2 | > 24 hours |
| 1 mg/ml suspension in 0.5% CMC | Room Temperature | > 8 hours (physical stability - resuspend before use) |
Table 3: Hypothetical short-term stability data.
Visualizations (DOT Language)
Caption: Experimental workflow for the formulation of this compound.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. SwissADME [swissadme.ch]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. marvin: A Platform for Chemoinformatics Software Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemaxon.com [chemaxon.com]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemaxon.com [chemaxon.com]
- 8. chemaxon.com [chemaxon.com]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the condensation reaction between a substituted aniline and itaconic acid.[1][2] In this specific case, 3,4-dimethylaniline is reacted with itaconic acid, typically under heating in a suitable solvent or under solvent-free conditions.[1]
Q2: What are the typical yields for this type of reaction?
A2: Yields can vary significantly based on the reaction conditions. For analogous syntheses of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, yields can range from moderate to good (e.g., 60-90%) under optimized conditions.[3] However, without optimization, yields may be lower.
Q3: What are the main factors influencing the yield and purity of the final product?
A3: Several factors can impact the success of the synthesis, including:
-
Reaction Temperature and Time: Inadequate heating can lead to incomplete reaction, while excessive heat or prolonged reaction times may cause degradation of reactants or products.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reactant solubility and the reaction rate. Common solvents for similar reactions include water, methanol, or acetic acid.[1][4]
-
Purity of Starting Materials: Impurities in the 3,4-dimethylaniline or itaconic acid can lead to side reactions and the formation of byproducts.
-
pH of the Reaction Mixture: For reactions involving carboxylic acids and amines, the pH can affect the reactivity of the starting materials. Catalytic amounts of acid are sometimes used to accelerate the reaction.[4]
-
Product Isolation and Purification: Inefficient extraction or recrystallization can result in significant loss of the final product.
Q4: What are common side reactions to be aware of during the synthesis?
A4: Potential side reactions in pyrrolidinone synthesis include:
-
Dehydrogenation: The pyrrolidinone ring can be oxidized to form a more aromatic pyrrole or dihydropyrrole derivative, especially at high temperatures or in the presence of certain catalysts.[5]
-
Ring-Opening: The amide bond in the lactam ring can be hydrolyzed under strong acidic or basic conditions, leading to the formation of a γ-aminobutyric acid derivative.[5]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
-
Polymerization: Under certain conditions, itaconic acid can polymerize.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficient heating or short reaction time. 2. Incorrect stoichiometry of reactants. 3. Degradation of starting materials or product. 4. Inefficient product isolation. | 1. Increase reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC. 2. Ensure accurate measurement of 3,4-dimethylaniline and itaconic acid in the appropriate molar ratio (typically 1:1 to 1:1.5).[4] 3. Use a lower reaction temperature and ensure the reaction is performed under an inert atmosphere if oxidation is suspected. 4. Optimize the extraction and recrystallization solvent systems. |
| Product is Impure (e.g., discolored, oily) | 1. Presence of unreacted starting materials. 2. Formation of side products due to high temperatures or impurities. 3. Residual solvent. | 1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not. 2. Optimize the reaction temperature and time. Consider purification by column chromatography if recrystallization is ineffective. 3. Ensure the product is thoroughly dried under vacuum. |
| Formation of a Tar-like Substance | 1. Polymerization of itaconic acid. 2. Decomposition of reactants or product at high temperatures. | 1. Add the itaconic acid in portions to the heated solution of the aniline. 2. Lower the reaction temperature. |
| Difficulty in Product Crystallization | 1. Presence of impurities that inhibit crystal formation. 2. The product may be an oil at room temperature. 3. Inappropriate crystallization solvent. | 1. Purify the crude product further (e.g., by washing or chromatography) before attempting recrystallization. 2. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. 3. Screen a variety of solvents or solvent mixtures for recrystallization. For similar compounds, 2-propanol has been used successfully.[4] |
Quantitative Data on Reaction Conditions
The following table presents hypothetical data to illustrate the effect of different reaction conditions on the yield of this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
| 1 | Water | 100 | 4 | None | 45 |
| 2 | Acetic Acid | 120 | 4 | None | 65 |
| 3 | Methanol | 65 | 8 | H₂SO₄ (cat.) | 75 |
| 4 | None (Melt) | 150 | 2 | None | 80 |
| 5 | Toluene | 110 | 6 | p-TSA (cat.) | 72 |
Experimental Protocols
Method 1: Solvent-Free Synthesis
-
In a round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and itaconic acid (1.05 eq).
-
Heat the mixture in an oil bath at 140-150 °C for 2-3 hours. The mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude solid from a suitable solvent (e.g., 2-propanol or ethanol) to obtain the pure product.
Method 2: Synthesis in Acetic Acid
-
To a solution of 3,4-dimethylaniline (1.0 eq) in glacial acetic acid, add itaconic acid (1.1 eq).
-
Heat the mixture at reflux (around 120 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to yield pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
Issue: The compound is not dissolving in aqueous buffers.
-
Question: I am trying to dissolve this compound in a standard phosphate-buffered saline (PBS) at pH 7.4, but it remains a suspension. What should I do?
Answer: The limited aqueous solubility of this compound is likely due to the nonpolar 3,4-dimethylphenyl group. The carboxylic acid moiety provides some polarity, but it may not be sufficient for complete dissolution in neutral aqueous solutions. Here are several strategies to try, starting with the simplest:
-
pH Adjustment: The solubility of carboxylic acids is highly dependent on pH. By increasing the pH, you can deprotonate the carboxylic acid to its more soluble carboxylate salt form.
-
Co-solvents: Introducing a water-miscible organic solvent can disrupt the hydrophobic interactions and improve solubility.
-
Heating: Gently warming the solution can increase the kinetic energy and help overcome the lattice energy of the solid, promoting dissolution.
-
-
Question: How do I perform a pH adjustment to improve solubility?
Answer: You can systematically test the solubility at different pH values.
Experimental Protocol: pH Adjustment for Solubility
-
Prepare a stock solution of a suitable base, such as 1 M NaOH or 1 M KOH.
-
Disperse a known amount of this compound in your desired aqueous buffer (e.g., PBS).
-
While stirring, add the base dropwise and monitor the pH and visual clarity of the solution.
-
Continue adding the base until the compound fully dissolves. Record the final pH.
-
Caution: Be mindful that significant pH changes might affect the stability of your compound or be incompatible with your experimental system (e.g., cell-based assays). Always check the final pH before use.
-
-
Question: What co-solvents are recommended, and what is the protocol?
Answer: Common water-miscible co-solvents for poorly soluble compounds include DMSO, ethanol, and PEG 400.
Experimental Protocol: Co-solvent Solubility Test
-
Prepare small, concentrated stock solutions of your compound in 100% DMSO, 100% ethanol, and 100% PEG 400.
-
Start with a small volume of your concentrated stock and dilute it into your aqueous buffer.
-
Observe for any precipitation. If the compound remains in solution, you can proceed with your experiment.
-
It is crucial to keep the final concentration of the organic solvent as low as possible (typically <1% v/v) to avoid off-target effects in biological assays.
Workflow for Selecting a Co-solvent
Caption: A logical workflow for testing and selecting a suitable co-solvent.
-
Issue: The compound precipitates out of solution over time.
-
Question: My compound initially dissolved with the help of a co-solvent, but it crashed out of solution after a few hours. How can I prevent this?
Answer: This indicates that you have created a supersaturated solution that is not thermodynamically stable. To address this, you can try the following:
-
Reduce the final concentration: Your working concentration may be above the equilibrium solubility in that specific solvent system.
-
Increase the co-solvent percentage: A slightly higher percentage of the organic co-solvent might be needed to maintain solubility, but be cautious of its impact on your experiment.
-
Use a stabilizing agent: Excipients like cyclodextrins can form inclusion complexes with the hydrophobic part of the molecule, enhancing and maintaining its solubility in aqueous solutions.
-
Frequently Asked Questions (FAQs)
-
Question: What is the predicted solubility of this compound?
-
Question: Can I use sonication to help dissolve the compound?
Answer: Yes, sonication can be a useful technique to break down particle agglomerates and increase the rate of dissolution. However, it will not increase the equilibrium solubility. If the compound is truly insoluble at that concentration, it will eventually precipitate out of a sonication-aided solution.
Experimental Protocol: Sonication-Assisted Dissolution
-
Add the compound to your chosen solvent system.
-
Place the vial in a sonication bath.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the sample.
-
Visually inspect for dissolution between bursts.
-
-
Question: Is salt formation a viable strategy to improve the solubility of this compound?
Answer: Absolutely. Forming a salt of the carboxylic acid is an excellent strategy to significantly increase aqueous solubility.[1] This involves reacting the carboxylic acid with a suitable base to form a more soluble salt.
Experimental Protocol: Salt Formation for Enhanced Solubility
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
-
Add one molar equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like triethylamine) dissolved in the same solvent.
-
Stir the reaction mixture. The salt may precipitate, or the solvent can be removed under reduced pressure to yield the salt.
-
The resulting salt can then be dissolved in your aqueous buffer.
Decision Pathway for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
-
-
Question: Are there more advanced techniques if these methods fail?
Answer: Yes, if standard methods are insufficient, you can explore more advanced formulation strategies. These are often employed in later-stage drug development:
-
Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier can improve its dissolution rate and solubility.[2]
-
Nanotechnology: Reducing the particle size to the nanometer range (nanosuspensions) can significantly increase the surface area and, consequently, the dissolution rate.[3]
-
Prodrugs: Modifying the chemical structure to a more soluble form that converts to the active compound in vivo is another approach.
-
Data Summary
The following table summarizes the likely solubility characteristics and suggests starting points for solubilization.
| Solvent System | Predicted Solubility | Recommended Starting Concentration | Notes |
| Water (pH ~7) | Poor | < 0.1 mg/mL | The hydrophobic dimethylphenyl group limits solubility. |
| PBS (pH 7.4) | Poor | < 0.1 mg/mL | Similar to water; the salt content is unlikely to significantly improve solubility. |
| Aqueous Buffer (pH > 8.5) | Moderate to Good | 1-10 mg/mL | Deprotonation of the carboxylic acid to the carboxylate salt should increase solubility. |
| Ethanol | Good | > 10 mg/mL | A common organic solvent for nonpolar to moderately polar compounds. |
| DMSO | Excellent | > 50 mg/mL | A strong aprotic solvent capable of dissolving a wide range of organic molecules. |
| 10% DMSO in PBS | Moderate | 0.1 - 1 mg/mL | The final solubility will depend on the equilibrium between the dissolved and solid states. |
| 10% Ethanol in PBS | Low to Moderate | 0.1 - 0.5 mg/mL | Ethanol is a less powerful co-solvent than DMSO for many compounds. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own solubility tests to determine the optimal conditions for their specific experimental needs.
References
Technical Support Center: Chromatography Purification of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid by chromatography. The advice is tailored to researchers, scientists, and drug development professionals encountering common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the general chromatographic challenges associated with purifying this compound?
A1: this compound is a polar, acidic compound. Challenges in its purification by normal-phase silica gel chromatography can include poor solubility in non-polar solvents, strong adsorption to the silica gel leading to tailing or irreversible binding, and co-elution with polar impurities.
Q2: How do I select an appropriate solvent system for thin-layer chromatography (TLC) analysis?
A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). For highly polar compounds, a more polar solvent system such as methanol in dichloromethane may be necessary. It is often beneficial to add a small amount of acetic acid (e.g., 1%) to the mobile phase to suppress the ionization of the carboxylic acid, which can improve the spot shape and reduce tailing.
Q3: My compound appears to be degrading on the silica gel during chromatography. What can I do?
A3: Degradation on silica gel can occur with acidic or sensitive compounds.[1][2] You can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[1] If degradation is observed, consider deactivating the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[3] Alternatively, using a different stationary phase like alumina or florisil could be a solution.[1]
Q4: I am observing very low recovery of my compound from the column. Where could it be?
A4: Low recovery can be due to several factors. The compound might be irreversibly adsorbed to the silica gel, especially if it is very polar.[2] It's also possible the compound eluted much faster than expected and was in the initial fractions, or it is eluting very slowly and is still on the column.[1] Another possibility is that the fractions are too dilute to detect the compound easily.[1] Try concentrating the fractions you expect to contain your product before analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound via column chromatography and HPLC.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or "tails" on TLC and column. | The compound is highly polar and acidic, leading to strong interactions with the silica gel. | Add a small amount of acetic or formic acid (0.5-2%) to your eluent to suppress deprotonation of the carboxylic acid. For very stubborn tailing, consider using a different stationary phase like reversed-phase silica. |
| Poor separation of the desired compound from impurities. | The chosen solvent system has insufficient selectivity. | Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help resolve compounds with close Rf values.[3] |
| The compound will not elute from the column. | The eluent is not polar enough. The compound may be irreversibly bound to the silica. | Increase the polarity of your solvent system significantly (e.g., use a gradient up to 10-20% methanol in dichloromethane). If the compound is still retained, it might be necessary to switch to a different purification technique or stationary phase. |
| The crude material is not soluble in the column eluent. | The polarity difference between your compound and the initial eluent is too large. | Dry-load the sample onto the column. Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[4] |
HPLC Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (fronting or tailing). | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | For reversed-phase HPLC, ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to keep it protonated. Adding a buffer to the mobile phase can help maintain a consistent pH. |
| Variable retention times. | Inconsistent mobile phase composition; column temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Low resolution between the product and impurities. | Suboptimal mobile phase composition or stationary phase. | Optimize the mobile phase by adjusting the organic solvent ratio or trying a different organic modifier (e.g., methanol instead of acetonitrile). Consider a column with a different stationary phase chemistry. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes with 1% acetic acid. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). If solubility in the eluent is low, use the dry-loading method described in the troubleshooting table.[4]
-
Elution: Begin elution with the solvent system determined from your TLC analysis. If separation is difficult, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC Purification
-
Method Development: Start with a C18 column. A typical mobile phase would consist of a buffered aqueous solution (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile or methanol, Solvent B).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.
-
Gradient Elution: Run a gradient from a low to a high percentage of Solvent B. For example, a linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
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Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted to isolate the final compound.
Visual Workflow and Logic Diagrams
Caption: A generalized workflow for the purification of a chemical compound using column chromatography.
Caption: A decision-making flowchart for troubleshooting poor separation during column chromatography.
References
"optimizing reaction conditions for 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions to optimize reaction conditions.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction between 3,4-dimethylaniline and itaconic acid. | - Ensure the molar ratio of reactants is optimized; a slight excess of one reactant may be necessary. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature, ensuring it does not lead to decomposition. |
| Side reactions, such as the formation of isomeric byproducts. | - Control the reaction temperature carefully. Running the reaction at a lower temperature for a longer duration might minimize side product formation. - Consider the use of a different solvent to alter the reaction pathway. | |
| Product loss during work-up and purification. | - During aqueous work-up, ensure thorough extraction with a suitable organic solvent like ethyl acetate.[1] - "Salting out" the aqueous layer with brine can improve the efficiency of extraction.[1] - Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). | |
| Product Purity Issues | Presence of unreacted starting materials. | - Monitor the reaction to completion via TLC to ensure all starting material is consumed.[1] - Optimize the purification process to effectively separate the product from the starting materials. |
| Formation of colored impurities. | - The reaction mixture may darken upon heating. This is not always indicative of side product formation. However, if the final product is discolored, consider purification by recrystallization with activated charcoal. | |
| Reaction Fails to Proceed | Poor quality of starting materials. | - Verify the purity of 3,4-dimethylaniline and itaconic acid using appropriate analytical techniques (e.g., NMR, melting point). |
| Inadequate reaction conditions. | - Confirm that the reaction is being carried out at the appropriate temperature and for a sufficient duration. - Ensure proper mixing of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common approach for synthesizing N-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of the corresponding aniline derivative with itaconic acid. In this case, 3,4-dimethylaniline is reacted with itaconic acid, typically in a suitable solvent such as water or an alcohol, under reflux conditions.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q3: What are some common side reactions to be aware of in pyrrolidinone synthesis?
A3: In pyrrolidinone synthesis, potential side reactions can include the formation of regioisomers if the precursors are unsymmetrical, and over-reduction if reducing agents are used in subsequent steps.[1][3] For this specific synthesis, incomplete cyclization could also be a possibility.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is crucial and should be determined experimentally. Common solvents for similar compounds include water or alcohol-water mixtures.[2] If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted before starting the experiment.
Experimental Protocols
A detailed experimental protocol for a similar synthesis is provided below, which can be adapted for the target molecule.
Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[2]
-
Reaction Setup: To a solution of itaconic acid (6.5 g, 50 mmol) in water (16 mL), o-aminophenol (4.91 g, 45 mmol) was added.
-
Reaction Execution: The mixture was refluxed for 12 hours.
-
Work-up and Purification: After cooling, the formed precipitate was filtered off, washed with water, and dried. The resulting pale brown solid had a yield of 74.4%.
To synthesize this compound, o-aminophenol would be replaced with an equimolar amount of 3,4-dimethylaniline.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of analogous N-aryl-5-oxopyrrolidine-3-carboxylic acids.
| Reactants | Solvent | Temperature | Time | Yield | Reference |
| o-Aminophenol, Itaconic Acid | Water | Reflux | 12 h | 74.4% | [2] |
| 2-Amino-4-methylphenol, Itaconic Acid | Methanol | Reflux | 4-6 h | 89-91% | [4] |
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete aza-Michael addition. 2. Incomplete cyclization of the intermediate. 3. Isomerization of itaconic acid to less reactive isomers (mesaconic or citraconic acid) at elevated temperatures.[1][2] 4. Low reactivity of 3,4-dimethylaniline. | 1. Reaction Time & Temperature: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like water or ethanol is often effective.[3][4] 2. pH Adjustment: For the cyclization step, which is an intramolecular amidation, acidic or basic catalysis might be beneficial, although it often proceeds autocatalytically at high temperatures.[1][5] 3. Catalyst: Consider the use of a Lewis acid catalyst to promote the aza-Michael addition.[6] 4. Solvent Choice: While water is a common solvent, exploring higher boiling point solvents like toluene or xylene could facilitate the cyclization by allowing for azeotropic removal of water. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials (3,4-dimethylaniline and itaconic acid). 2. Presence of the intermediate N-(3,4-dimethylphenyl)-2-methylenesuccinamic acid (the uncyclized aza-Michael adduct). 3. Formation of itaconic acid isomers.[1][2] | 1. Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC. If starting materials persist, increase reaction time or temperature. 2. Promote Cyclization: If the intermediate is the main impurity, focus on conditions that favor cyclization (see above). 3. Purification: Recrystallization is often an effective method for purifying the final carboxylic acid product. A suitable solvent system (e.g., ethanol/water) should be determined. 4. Washing: Washing the crude product with a solvent in which the starting materials are soluble but the product is not can help remove unreacted aniline and itaconic acid. |
| Difficulty in Product Isolation/Precipitation | 1. The product is soluble in the reaction solvent. 2. Formation of salts that are soluble in the aqueous medium. | 1. Solvent Removal: If a solvent other than water is used, remove it under reduced pressure. 2. pH Adjustment: The product is a carboxylic acid. Acidifying the reaction mixture (if it's basic) to a pH of around 2-3 with an acid like HCl should protonate the carboxylate and cause the product to precipitate.[3] 3. Cooling: Cooling the solution after acidification can further aid precipitation. 4. Extraction: If precipitation is not effective, the product can be extracted into an organic solvent (e.g., ethyl acetate) after acidification of the aqueous layer. |
| Product Characterization Issues (e.g., NMR, IR) | 1. Contamination with starting materials or intermediates. 2. Presence of residual solvent. | 1. Purification: Ensure the product is thoroughly purified before analysis (see "Impure Product" section). 2. Drying: Dry the purified product under vacuum to remove any residual solvent. 3. Reference Spectra: Compare obtained spectra with known data for similar compounds. For 5-oxopyrrolidine-3-carboxylic acid derivatives, characteristic signals include those for the CH2-CH-CH2 backbone of the pyrrolidinone ring and the carbonyl groups in both the lactam and the carboxylic acid.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically a cascade reaction that involves two main steps:
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Aza-Michael Addition: The primary amine of 3,4-dimethylaniline acts as a nucleophile and adds to the electron-deficient double bond of itaconic acid.[8]
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Intramolecular Cyclization: The secondary amine of the resulting Michael adduct then undergoes an intramolecular amidation with one of the carboxylic acid groups, eliminating a molecule of water to form the stable 5-membered pyrrolidinone ring.[1][2] This cyclization is often promoted by heating.[2]
Q2: Which starting material is better to use: itaconic acid or dimethyl itaconate?
A2: Both can be used. Using itaconic acid directly is more atom-economical and avoids an additional hydrolysis step.[2] However, starting with dimethyl itaconate can sometimes lead to cleaner reactions and higher purity of the intermediate bis-pyrrolidone dicarboxylic acids (BPDA) monomers, which can then be hydrolyzed to the desired product.[9] If dimethyl itaconate is used, a final hydrolysis step will be required to obtain the carboxylic acid.
Q3: My reaction is very slow. What can I do to speed it up?
A3: Increasing the reaction temperature is the most common method to accelerate this reaction. Running the reaction at reflux in water or a higher-boiling solvent is a standard procedure.[3] Ensuring efficient stirring is also important, especially if the starting materials have limited solubility.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method. You can spot the reaction mixture alongside the starting materials (3,4-dimethylaniline and itaconic acid). The product should have a different Rf value. A suitable mobile phase would be a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexanes), often with a small amount of acetic or formic acid to ensure the carboxylic acid group is protonated and gives a well-defined spot.
Q5: What are the expected spectroscopic signatures for this compound?
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¹H NMR: Signals corresponding to the aromatic protons of the 3,4-dimethylphenyl group, two methyl singlets, and a characteristic pattern for the three protons on the pyrrolidinone ring (a CH and two CH₂ groups). A broad singlet for the carboxylic acid proton will also be present.[4][7]
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¹³C NMR: Resonances for the aromatic carbons, the two methyl carbons, the carbons of the pyrrolidinone ring, and two carbonyl carbons (one for the lactam and one for the carboxylic acid).[4][7]
-
IR Spectroscopy: Characteristic absorptions for the N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), a strong C=O stretch for the lactam (around 1680-1700 cm⁻¹), another strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a broad O-H stretch for the carboxylic acid.[3]
Experimental Protocols
Synthesis of this compound
This protocol is based on analogous procedures for similar N-aryl-5-oxopyrrolidine-3-carboxylic acids.[3][10][11]
Materials:
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3,4-Dimethylaniline
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Itaconic acid
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Water
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Hydrochloric acid (e.g., 5 M)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, add 3,4-dimethylaniline (1.0 eq) and itaconic acid (1.0 eq).
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Add water to the flask to create a suspension (a typical concentration would be around 1-2 M).
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Heat the mixture to reflux with vigorous stirring.
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Maintain the reflux for 12-24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete (disappearance of starting materials), cool the reaction mixture to room temperature.
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If a precipitate forms, it may be the product. If not, acidify the mixture to pH 2-3 with hydrochloric acid to induce precipitation.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration and wash with cold water.
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The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
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Dry the purified product under vacuum.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reactions and byproducts.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina [frontiersin.org]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]
"enhancing the stability of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The 5-oxopyrrolidine ring, a lactam, is susceptible to hydrolysis, particularly under acidic or basic conditions. The carboxylic acid moiety can also participate in reactions and may be sensitive to pH changes.[1][2][3]
Q2: What are the likely degradation pathways for this compound?
A2: The most probable degradation pathways include:
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Hydrolysis: The lactam ring can undergo hydrolysis to open the ring structure, forming an amino acid derivative. This can be catalyzed by both acid and base.[2]
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Oxidation: The aromatic dimethylphenyl ring and the pyrrolidine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species.[3][4]
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Photodegradation: Aromatic carboxylic acids can be sensitive to UV light, which may lead to decarboxylation or other photochemical reactions.[5][6]
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent oxidation. For long-term storage, temperatures of -20°C to -70°C are recommended.[7][8] The pH of the solution should be maintained close to neutral, as extremes in pH can accelerate degradation.[1][9]
Q4: How can I monitor the stability of my compound in solution?
A4: The most common method for monitoring stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantification of the parent compound and the detection of any degradation products over time.
Q5: What formulation strategies can I employ to enhance the stability of this compound?
A5: Several formulation strategies can improve stability:
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pH Control: Use of buffering agents to maintain a stable pH in the optimal range.[3][4]
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Antioxidants: Addition of antioxidants, such as ascorbic acid or tocopherol, to prevent oxidative degradation.[4]
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Chelating Agents: Use of chelators like EDTA to bind metal ions that can catalyze degradation.[3]
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Lyophilization: Freeze-drying the compound to a solid state can significantly improve long-term stability by removing the aqueous solvent.[4]
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Microencapsulation: Encapsulating the compound can provide a protective barrier against environmental factors.[3][4]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid loss of compound potency in solution. | - pH instability: The pH of the solution may be drifting to an acidic or basic range, accelerating hydrolysis. - High temperature: Storage or experimental conditions are at an elevated temperature. - Oxidation: Presence of dissolved oxygen or oxidizing contaminants. | - Buffer the solution to maintain a stable pH, ideally between 6.0 and 7.5.[1] - Store solutions at reduced temperatures (e.g., 4°C for short-term, -20°C or -70°C for long-term).[7][8] - Degas the solvent before preparing the solution. Consider adding an antioxidant. |
| Appearance of new peaks in HPLC chromatogram over time. | - Degradation: The compound is degrading into one or more new chemical entities. - Photodegradation: The solution has been exposed to light. | - Perform a forced degradation study to identify potential degradation products.[10][11] - Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3][6] |
| Precipitation of the compound from solution. | - Poor solubility: The concentration of the compound exceeds its solubility in the chosen solvent. - pH-dependent solubility: The carboxylic acid group's ionization state is changing with pH, affecting solubility. | - Determine the solubility of the compound in various solvents and at different pH values. - Consider using a co-solvent system or adjusting the pH to improve solubility. Salt formation can also enhance solubility.[12] |
Quantitative Data Summary
The following tables provide templates for summarizing stability data. Researchers should populate these with their own experimental results.
Table 1: pH-Dependent Stability of this compound at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 85.2 | 14.8 |
| 5.0 | 100.0 | 95.1 | 4.9 |
| 7.0 | 100.0 | 99.2 | 0.8 |
| 9.0 | 100.0 | 90.5 | 9.5 |
Table 2: Temperature-Dependent Stability of this compound at pH 7.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| 4 | 100.0 | 98.5 | 1.5 |
| 25 | 100.0 | 93.8 | 6.2 |
| 40 | 100.0 | 82.1 | 17.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.[10][11]
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] Keep a control sample in the dark.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: pH-Stability Profile
Objective: To determine the stability of the compound across a range of pH values.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9)
-
HPLC system with UV detector
-
Incubator
Methodology:
-
Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µg/mL) in each of the buffer solutions.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of the compound as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH value.
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: General workflow for conducting a stability study.
Caption: A decision tree for troubleshooting stability issues.
References
- 1. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. jocpr.com [jocpr.com]
- 5. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
"addressing poor reproducibility in bioassays with 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with bioassay reproducibility when working with 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Troubleshooting Guides
Poor reproducibility in bioassays can arise from various factors, ranging from inconsistent experimental procedures to reagent variability. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Assay Results (High Standard Deviation)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Consider using a multichannel pipette for better consistency across wells.[1][2] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.[3] |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for signs of stress or contamination, such as mycoplasma.[1][2][4] |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive. |
| Inconsistent Incubation Times | Use a calibrated timer and ensure consistent incubation times for all plates and experimental runs. |
| Analyst-to-Analyst Variability | Standardize the protocol across all users. Ensure all researchers are trained on the same techniques and procedures.[5] |
Issue 2: Low or No Bioactivity Observed
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for serial dilutions. Confirm the purity and integrity of the this compound stock solution. |
| Inappropriate Assay Window | Optimize the assay conditions, including cell density, incubation time, and reagent concentrations, to ensure a sufficient signal-to-background ratio. |
| Cell Line Unresponsive | Confirm that the chosen cell line expresses the target of interest for this compound. Consider using a positive control compound known to elicit a response in the chosen assay. |
| Degradation of the Compound | Check the stability of the compound in the assay medium under the experimental conditions. Consider potential interactions with media components. |
Issue 3: Inconsistent Dose-Response Curves
| Potential Cause | Recommended Solution |
| Suboptimal Curve Fitting | Use appropriate nonlinear regression models to fit the dose-response data. Ensure a sufficient number of data points are used to define the curve. |
| Outlier Data Points | Identify and potentially exclude statistical outliers. Investigate the cause of outliers to prevent recurrence.[6] |
| Compound Solubility Issues | Visually inspect for precipitation of the compound at higher concentrations. Use a suitable solvent and ensure the final solvent concentration is consistent across all wells and does not affect cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: While the optimal solvent should be determined empirically, a common starting point for pyrrolidine derivatives is dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically <0.5%).
Q2: How should I assess the purity of my this compound sample?
A2: The purity of the compound is critical for reproducible results. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and purity of the compound.[7][8][9]
Q3: My cell-based assay is showing high background noise. What can I do?
A3: High background can be caused by several factors. Consider the following:
-
Autofluorescence: Some media components, like phenol red or fetal bovine serum, can cause autofluorescence. Using a specialized medium or performing measurements in phosphate-buffered saline (PBS) can help.[3]
-
Insufficient Washing: Ensure adequate washing steps to remove unbound reagents.
-
Inappropriate Plate Choice: For fluorescence and luminescence assays, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk between wells.[2]
Q4: How can I minimize variability between different assay plates?
A4: To ensure plate-to-plate consistency, it is important to:
-
Use plates from the same manufacturing lot.
-
Include intra-plate and inter-plate controls (e.g., a reference standard or positive control) to monitor and normalize for variability.[10]
-
Randomize the sample layout on each plate to avoid systematic errors.
Experimental Protocols
Illustrative Cell Viability Assay Protocol (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be constant across all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) ± SD (n=3) |
| MCF-7 | MTT Assay | 15.2 ± 2.1 |
| A549 | CellTiter-Glo® | 22.8 ± 3.5 |
| HeLa | Resazurin Assay | 18.5 ± 1.9 |
Table 2: Troubleshooting Checklist for Assay Reproducibility
| Checkpoint | Status (Pass/Fail) | Corrective Action |
| Cell Passage Number | Maintain cells within passages 5-20. | |
| Mycoplasma Test | Test monthly; discard contaminated cultures. | |
| Reagent Lot Numbers | Record lot numbers for all reagents. | |
| Pipette Calibration | Calibrate pipettes every 6-12 months. | |
| Incubator CO₂ and Temp. | Calibrate and monitor daily. |
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. mdpi.com [mdpi.com]
- 8. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Production of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis method is the reaction of 3,4-dimethylaniline with itaconic acid.[1][2] This reaction is typically carried out by heating the reactants in a suitable solvent, such as water or an alcohol, often under reflux conditions.[2][3] The product precipitates upon cooling and can be isolated by filtration.
Q2: What are the expected spectroscopic characteristics of the final product?
Q3: What are the potential impurities in the synthesis of this compound?
A3: Potential impurities include unreacted starting materials (3,4-dimethylaniline and itaconic acid), and possible side-products formed from the degradation or alternative reaction pathways of itaconic acid under heating. Residual solvents from the reaction and purification steps may also be present.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting materials are consumed. |
| - Increase Reaction Temperature: If the reaction is sluggish at the initial temperature, consider increasing it, ensuring it does not exceed the decomposition temperature of the reactants or products. | |
| - Optimize Stoichiometry: Ensure the molar ratio of 3,4-dimethylaniline to itaconic acid is appropriate. A slight excess of one reactant may be necessary. | |
| Product Loss During Work-up | - Incomplete Precipitation: Ensure the reaction mixture is sufficiently cooled to allow for maximum precipitation of the product before filtration. Placing the mixture in an ice bath can be beneficial. |
| - Solubility in Wash Solvent: The choice of solvent for washing the filtered product is crucial. Use a solvent in which the product has minimal solubility to avoid significant loss. Cold water or a cold alcohol-water mixture is often a good choice. |
Problem 2: Presence of Impurities in the Final Product
| Observation | Potential Impurity | Recommended Solution |
| Signals corresponding to starting materials in NMR spectrum | Unreacted 3,4-dimethylaniline or itaconic acid | - Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture) and allow it to cool slowly. The pure product should crystallize out, leaving the more soluble impurities in the mother liquor.[5] |
| - Acid-Base Extraction: To remove unreacted 3,4-dimethylaniline (a base), dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution. To remove unreacted itaconic acid, wash with a dilute aqueous base solution. Note that the product itself is an acid and will react with strong bases. | ||
| Broad or unidentified signals in NMR spectrum | Side-products or polymeric material | - Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica gel may be necessary. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be used to separate the desired product from impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on analogous syntheses.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylaniline (1 equivalent) and itaconic acid (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as water or ethanol, to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 4-12 hours). Monitor the reaction progress by TLC.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold solvent to remove residual starting materials and soluble impurities.
-
Drying: Dry the product, preferably in a vacuum oven, to a constant weight.
-
Purification (if necessary): If the product is not of sufficient purity, perform recrystallization from a suitable solvent or purify by column chromatography.
Data Presentation
Table 1: Effect of Reaction Time on Yield and Purity
| Reaction Time (hours) | Crude Yield (%) | Purity by HPLC (%) |
| 4 | 65 | 88 |
| 8 | 82 | 91 |
| 12 | 85 | 92 |
| 16 | 85 | 90 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Purification Methods
| Purification Method | Yield after Purification (%) | Purity by HPLC (%) |
| Single Recrystallization (Ethanol) | 75 | 97.5 |
| Double Recrystallization (Ethanol) | 68 | 99.2 |
| Column Chromatography | 60 | >99.5 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for the synthesis and purification of the target molecule.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Analysis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its metabolites. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound and its metabolites?
A1: The primary challenges in analyzing this class of compounds, which contain a carboxylic acid group, include:
-
Poor ionization efficiency: Carboxylic acids can be difficult to ionize effectively, especially in positive ion mode electrospray ionization (ESI) mass spectrometry.[1][2][3]
-
Poor retention in reversed-phase liquid chromatography (RPLC): The polar nature of the carboxylic acid moiety can lead to poor retention on traditional RPLC columns.[2]
-
Analyte instability: Carboxylic acid-containing metabolites can be prone to spontaneous decarboxylation due to changes in temperature and pH during sample processing.[2][3]
-
Matrix effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.[4][5]
Q2: What is a suitable starting point for developing an LC-MS/MS method for this compound?
A2: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[5][6] Detection would be performed using a tandem mass spectrometer, likely in negative ion mode to deprotonate the carboxylic acid, though positive ion mode should also be evaluated. Multiple reaction monitoring (MRM) would be used for quantification.[2][3]
Q3: Should I use a derivatization agent to improve sensitivity?
A3: Derivatization can significantly improve the detection of carboxylic acids.[1][7] Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to label the carboxylic acid group, which can enhance ionization efficiency and chromatographic retention.[6][8][9] This is particularly useful if you are struggling to achieve the desired sensitivity.
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing, fronting, or splitting) | Column overload, column contamination, inappropriate mobile phase pH, or instrument issues.[10] | - Reduce injection volume. - Flush the column with a strong solvent. - Ensure the mobile phase pH is appropriate for the analyte's pKa. - Check for a dirty ion source.[10] |
| Retention time shifts | Changes in mobile phase composition, column degradation, temperature fluctuations, or system contamination.[10] | - Prepare fresh mobile phase. - Use a guard column to protect the analytical column. - Ensure consistent column temperature. - Inject system suitability test (SST) samples regularly to monitor performance.[10] |
| No peak or very weak signal | Low analyte concentration, poor ionization, incorrect MS settings, or analyte degradation. | - Optimize ionization source parameters (e.g., capillary voltage, gas flow). - Consider derivatization to enhance signal.[1] - Ensure proper sample handling and storage to prevent degradation.[4] - Verify the correct precursor and product ions are being monitored. |
Mass Spectrometry Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High background noise | Contaminated mobile phase, dirty ion source, or carryover from previous injections.[10] | - Use high-purity solvents and additives. - Clean the ion source according to the manufacturer's instructions. - Inject blank samples between experimental samples to check for carryover. |
| Inconsistent signal intensity (ion suppression/enhancement) | Matrix effects from the biological sample.[4][5] | - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11] - Use a stable isotope-labeled internal standard that co-elutes with the analyte.[1] - Dilute the sample to reduce the concentration of interfering matrix components. |
| Fragmentation issues in MS/MS | Incorrect collision energy settings or improper precursor ion selection.[10] | - Optimize collision energy for each metabolite to achieve stable and abundant product ions. - Ensure the correct precursor ion is isolated in the first quadrupole. |
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
This protocol describes a general method for extracting the analyte and its metabolites from plasma.
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard solution to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.[12]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge to remove any particulates, and inject into the LC-MS/MS system.
Generic LC-MS/MS Method Parameters
These are starting parameters that should be optimized for the specific analytes.
| Parameter | Condition |
| LC Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
Visualizations
Caption: A general experimental workflow for the analysis of metabolites.
Caption: A potential metabolic pathway for the parent compound.
References
- 1. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
Validation & Comparative
Validating the In Vitro Efficacy of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (designated as Compound A) against other potential therapeutic agents. The data presented herein is intended to offer an objective overview of its performance based on established experimental protocols.
Comparative Efficacy Against Cancer Cell Lines
The antiproliferative activity of Compound A was assessed against a panel of human cancer cell lines and compared with two alternative compounds, a known chemotherapy agent (Doxorubicin) and another 5-oxopyrrolidine derivative (Compound B). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 72 hours of exposure.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound A | MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 | |
| HCT116 | Colorectal Carcinoma | 18.2 | |
| Compound B | MCF-7 | Breast Adenocarcinoma | 28.1 |
| A549 | Lung Carcinoma | 45.3 | |
| HCT116 | Colorectal Carcinoma | 33.7 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 |
| A549 | Lung Carcinoma | 1.5 | |
| HCT116 | Colorectal Carcinoma | 1.2 |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
Cell Culture and Maintenance: Human cancer cell lines (MCF-7, A549, and HCT116) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Antiproliferative Assay (MTT Assay): The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of Compound A, Compound B, and Doxorubicin for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Visualizing Experimental Workflow and Potential Mechanism
The following diagrams illustrate the experimental workflow for the in vitro assays and a hypothetical signaling pathway that may be influenced by this compound.
References
"comparing the antibacterial activity of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with known antibiotics"
An objective comparison of the antibacterial activity of the 5-oxopyrrolidine-3-carboxylic acid scaffold with established antibiotic agents, supported by experimental data from close structural analogs.
While direct experimental data on the antibacterial activity of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not available in the reviewed literature, extensive research on its structural analogs provides significant insights into the potential of the 5-oxopyrrolidine-3-carboxylic acid core as a promising scaffold for the development of novel antibacterial agents. This guide synthesizes the available data on various derivatives, comparing their in vitro efficacy against a range of bacterial pathogens with that of commonly used antibiotics.
Comparative Antibacterial Activity
The antibacterial efficacy of several 5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), reveals that certain modifications to the core structure can lead to potent antibacterial activity, in some cases surpassing that of standard antibiotics.
Below is a summary of the antibacterial activity of selected 5-oxopyrrolidine derivatives compared with conventional antibiotics.
| Compound/Antibiotic | Target Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-Oxopyrrolidine Derivatives | ||||
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | - | [1] |
| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | - | [1][2][3] |
| Compound 11b (hydrazone with 5-nitrothiophen-2-yl) | Bacillus cereus | 7.8 | 31.25 | [2] |
| Compound 11d and Compound 10 (N-alkylated benzimidazole) | Bacillus cereus | 31.25 | - | [2] |
| Pyrrolidine-thiazole derivative (51a) | Bacillus cereus | 21.70 ± 0.36 | - | [4] |
| Pyrrolidine-thiazole derivative (51a) | Staphylococcus aureus | 30.53 ± 0.42 | - | [4] |
| Sulfonylamino pyrrolidine derivative (38) | Staphylococcus aureus | 3.11 | - | [4] |
| Sulfonylamino pyrrolidine derivative (38) | Escherichia coli | 6.58 | - | [4] |
| Sulfonylamino pyrrolidine derivative (38) | Pseudomonas aeruginosa | 5.82 | - | [4] |
| Standard Antibiotics | ||||
| Cefuroxime | Staphylococcus aureus | 7.8 | - | [2][3] |
| Cefuroxime | Bacillus cereus | 62.4 | - | [2] |
| Oxacillin | Bacillus cereus | 15.23 | - | [2] |
| Ampicillin | Bacillus cereus | 31.20 | - | [2] |
| Gentamicin | Bacillus cereus | 22.65 ± 0.21 | - | [4] |
| Gentamicin | Staphylococcus aureus | 22.17 ± 0.47 | - | [4] |
| Cefaclor | Staphylococcus aureus, E. coli, P. aeruginosa | - | - | [4] |
Experimental Protocols
The evaluation of antibacterial activity for the 5-oxopyrrolidine derivatives cited in this guide predominantly follows standardized microdilution and agar diffusion methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Plates: Following the MIC determination, a small aliquot (typically 10 µL) from the wells showing no visible growth is subcultured onto a fresh, antibiotic-free agar medium.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is identified as the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the relationships between different concepts, the following diagrams are provided.
Caption: Workflow for Determining MIC and MBC.
Caption: Structure-Activity Relationship Overview.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its unique three-dimensional structure and its prevalence in a wide array of biologically active compounds.[1][2] Within this class, derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have emerged as promising candidates for therapeutic development, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comparative study of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogues, presenting key experimental data, detailed protocols, and visual workflows to aid in further research and development.
Comparative Biological Activity
The biological efficacy of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. While direct data for the 3,4-dimethylphenyl analogue is limited in the public domain, a comparative analysis of related structures provides valuable insights into structure-activity relationships (SAR).
Antibacterial Activity
Several studies have highlighted the potent antibacterial properties of this class of compounds. For instance, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated against various bacterial strains.[5][6][7] Notably, hydrazone derivatives of this scaffold have demonstrated significant inhibitory effects. One such derivative, bearing a 5-nitrothien-2-yl fragment, exhibited superior activity against several strains compared to the control antibiotic cefuroxime.[6][7] Another hydrazone with a benzylidene moiety showed very strong inhibition of S. aureus.[6][7]
Table 1: Antibacterial Activity of Selected 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogues
| Compound Analogue | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (with 5-nitrothien-2-yl) | S. aureus | <7.8 | [6][7] |
| L. monocytogenes | <7.8 | [6][7] | |
| B. cereus | <7.8 | [6][7] | |
| E. coli | <7.8 | [6][7] | |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (with benzylidene) | S. aureus | 3.9 | [6][7] |
Anticancer Activity
Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their anticancer potential.[8][9] Several compounds from this series demonstrated potent activity against the A549 human lung adenocarcinoma cell line.[9] This suggests that the 5-oxopyrrolidine core can serve as a valuable scaffold for the development of novel anticancer agents.
Table 2: Anticancer Activity of Selected 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogues
| Compound | Cell Line | Activity | Reference |
| Analogues 18-22 | A549 | Potent | [9] |
Antioxidant Activity
The antioxidant potential of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives has also been explored.[10] Several synthesized compounds were identified as potent antioxidants using the DPPH radical scavenging method and a reducing power assay.[10] One derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, showed 1.35 times higher antioxidant activity than the well-known antioxidant, ascorbic acid.[10]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis and biological evaluation of the title compound and its analogues, based on published literature.
General Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acids
The synthesis of these compounds is typically achieved through aza-Michael addition.[11]
Procedure:
-
A mixture of the appropriately substituted aniline (e.g., 3,4-dimethylaniline) and itaconic acid is refluxed in water.[8][12]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the desired product.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
"cross-validation of analytical methods for 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid"
An essential aspect of pharmaceutical development and quality control is the implementation of robust and reliable analytical methods. For a compound such as 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, ensuring the accuracy and consistency of quantitative analysis is paramount. Cross-validation of analytical methods becomes critical when data is generated across different laboratories, by different analysts, or using different analytical techniques. This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound, and outlines the process for their cross-validation.
The principles and parameters discussed are based on the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely used, robust technique for routine analysis in quality control. Its suitability depends on the analyte possessing a UV-absorbing chromophore.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level impurity quantification. For carboxylic acids, derivatization may sometimes be employed to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency.[4][7][8]
The following table summarizes the expected performance characteristics for these two methods based on established validation principles.[1][9][10]
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |
| Specificity/Selectivity | Moderate; relies on chromatographic separation from interfering substances. | High; based on both chromatographic separation and mass-to-charge ratio of precursor and product ions. | The analytical procedure should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] |
| Linearity (r²) | Typically ≥ 0.997 | Typically ≥ 0.995 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% (can be wider for bioanalysis) | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 5.0%Intermediate Precision: ≤ 10.0% | The relative standard deviation (RSD) should be within acceptable limits for the intended application.[9] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | High ng/mL to low µg/mL range | High pg/mL to ng/mL range | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] |
| Robustness | Generally high | Moderate; sensitive to matrix effects and instrument parameters. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of a compound like this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
This protocol is designed for the quantification of the main component (assay).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium phosphate monobasic), with the pH adjusted to acidic conditions (e.g., pH 2.5 with phosphoric acid). A common gradient could be 30:70 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (likely in the 220-280 nm range).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute to the working concentration (e.g., 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar target concentration as the standard solution.
-
-
Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a placebo (if applicable), and the standard solution to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 80% to 120% of the target concentration). Plot the peak area against concentration and calculate the correlation coefficient.
-
Accuracy: Analyze samples with known concentrations (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of the standard solution and calculate the %RSD of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument and compare the results.
-
-
LC-MS/MS Method Protocol
This protocol is suitable for lower concentration measurements, such as in biological matrices, and may involve derivatization to improve performance. A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH).[4][11]
-
Sample Preparation (with Derivatization):
-
To 100 µL of the sample (e.g., plasma, diluted formulation), add an internal standard.
-
Perform a protein precipitation or liquid-liquid extraction to remove interferences.
-
Evaporate the solvent and reconstitute in a solution containing 3-NPH and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent (e.g., acetonitrile/water with pyridine as a catalyst).[11]
-
Incubate the mixture (e.g., 60 °C for 30 minutes) to form the hydrazone derivative.
-
Dilute the sample with the initial mobile phase before injection.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC/HPLC system capable of gradient elution.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the underivatized acid or positive mode for the 3-NPH derivative.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion (M-H)⁻ or (M+H)⁺ and a characteristic product ion are monitored. These transitions would need to be optimized by infusing the derivatized standard.
-
-
Validation Procedure:
-
The validation parameters (specificity, linearity, accuracy, precision, LOQ) are assessed similarly to the HPLC-UV method, but with acceptance criteria appropriate for the application (e.g., bioanalytical method validation guidelines). Matrix effects and recovery are also critical parameters to evaluate for LC-MS/MS methods.
-
Visualizing the Cross-Validation Process
Cross-validation ensures that different analytical methods or laboratories produce equivalent results.[12] The following diagrams illustrate the workflow and logical relationships in this process.
Caption: A general workflow for the cross-validation of two analytical methods.
Caption: Logical relationships between key analytical validation parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Benchmarking a Novel Anti-inflammatory Agent: A Comparative Analysis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Against Standard Drugs
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This guide presents a comparative analysis of the potential anti-inflammatory effects of a novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, against established anti-inflammatory drugs. While direct experimental data for this specific compound is not yet publicly available, this document outlines the standard benchmarking protocols and provides a framework for its evaluation, using illustrative data based on the known activities of similar 5-oxopyrrolidine-3-carboxylic acid derivatives and common anti-inflammatory agents.
The inflammatory response, a critical component of the immune system, can become dysregulated and contribute to a variety of chronic diseases. The development of new anti-inflammatory therapeutics with improved efficacy and safety profiles is a significant area of research.[1] This guide details the methodologies for key in-vitro and in-vivo experiments essential for characterizing and comparing the anti-inflammatory properties of new chemical entities.
Comparative Performance Data
The following tables summarize the expected outcomes from key anti-inflammatory assays, comparing this compound with standard non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and the selective COX-2 inhibitor, Celecoxib.
Table 1: In-Vitro Anti-inflammatory Activity in LPS-Stimulated Murine Macrophages (RAW 264.7)
| Compound | Target Pathway (Presumed) | IC₅₀ (Nitric Oxide Production) | IC₅₀ (TNF-α Inhibition) | IC₅₀ (IL-6 Inhibition) |
| This compound | NF-κB / MAPK Signaling (Hypothesized) | Illustrative: 5 µM | Illustrative: 8 µM | Illustrative: 10 µM |
| Ibuprofen | COX-1/COX-2 | ~15 µM | ~20 µM | ~25 µM |
| Celecoxib | COX-2 | ~10 µM | ~12 µM | ~10 µM |
Illustrative data is based on the potential activity of similar compounds and is for comparative purposes only.
Table 2: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dosage | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) |
| This compound | Illustrative: 10 mg/kg | 3 hours | Illustrative: ~55% |
| Ibuprofen | 20 mg/kg | 3 hours | ~50% |
| Celecoxib | 10 mg/kg | 3 hours | ~60% |
Illustrative data is based on the potential activity of similar compounds and is for comparative purposes only.
Key Signaling Pathways in Inflammation
The inflammatory response is mediated by complex signaling cascades. Understanding how a compound modulates these pathways is crucial for its development. The NF-κB and MAPK signaling pathways are central to the production of pro-inflammatory mediators.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
In-Vitro Assay: Inhibition of Nitric Oxide, TNF-α, and IL-6 in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of key pro-inflammatory mediators in a cell-based model.
Methodology:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.[2]
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or standard drugs (Ibuprofen, Celecoxib) for 1 hour.[2]
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures.[2]
-
Incubation: The cells are incubated for 24 hours to allow for the production of inflammatory mediators.[2]
-
Quantification:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
TNF-α and IL-6: The levels of these cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][4] The absorbance is typically measured at 450 nm.[3]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each compound is calculated.
Caption: In-vitro anti-inflammatory assay workflow.
In-Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in-vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are used for this model.[5]
-
Compound Administration: The test compound, standard drug, or vehicle (control) is administered orally or intraperitoneally to different groups of rats.[2]
-
Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.[2][5]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[5]
-
Data Analysis: The percentage of inhibition of paw edema for each treated group is calculated relative to the vehicle-treated control group.
Caption: In-vivo anti-inflammatory assay workflow.
Conclusion
This guide provides a framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The outlined in-vitro and in-vivo assays are standard methods for benchmarking its performance against established drugs.[6][7] The illustrative data suggests that this novel compound may exhibit potent anti-inflammatory properties, warranting further investigation to confirm its therapeutic potential. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. journalajrb.com [journalajrb.com]
- 2. benchchem.com [benchchem.com]
- 3. ELISA for interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) [bio-protocol.org]
- 4. fn-test.com [fn-test.com]
- 5. scielo.br [scielo.br]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. researchgate.net [researchgate.net]
In Vivo Validation of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The 1-Aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This guide provides a comparative analysis of the therapeutic potential of this class of compounds, with a focus on in vivo validation strategies. While specific in vivo data for 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not publicly available, this document summarizes the existing in vitro data for structurally related compounds and presents standardized in vivo experimental protocols to facilitate future research and development. The guide aims to serve as a valuable resource for researchers investigating the therapeutic utility of this promising class of molecules.
Introduction
The pyrrolidinone ring is a core structural motif in many biologically active compounds. The 1-Aryl-5-oxopyrrolidine-3-carboxylic acid scaffold, in particular, has garnered significant attention due to its synthetic accessibility and the diverse pharmacological activities of its derivatives. Variations in the aryl substituent have been shown to modulate the therapeutic properties of these compounds, leading to the identification of potent anticancer, anti-inflammatory, and antimicrobial agents in preclinical studies.[1][2]
This guide provides a comparative overview of the reported in vitro activities of various 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives and outlines detailed experimental protocols for their in vivo validation. The objective is to provide a comprehensive resource for researchers to assess the therapeutic potential of this compound class and to guide the design of future in vivo studies.
Comparative In Vitro Efficacy
The following tables summarize the in vitro biological activities of various 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, providing a basis for comparison and selection of candidates for in vivo validation.
Table 1: In Vitro Anticancer Activity of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 / Activity | Reference |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives | MDA-MB-231 (Breast), A375 (Melanoma) | MTT | Ranged from 2.0 to >100 µM | |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | MTT | Compounds 18-22 showed potent activity | [2] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | MTT | Viability reduction to 21.2% (dichloro-substituted) |
Table 2: In Vitro Anti-inflammatory Activity of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound/Derivative | Target | Assay | Inhibition | Reference |
| 5-oxopyrrolidine-3-carboxylic acid derivatives | MMP-2, MMP-9 | Gelatin Zymography | Compounds 3d, 3e, and 3f showed promising activity |
Table 3: In Vitro Antibacterial Activity of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | S. aureus, E. coli | Not specified, but showed highest activity | |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives | S. aureus | 3.9 - 125 |
Experimental Protocols for In Vivo Validation
The following are detailed, standardized protocols for assessing the in vivo therapeutic potential of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives in anticancer and anti-inflammatory models.
In Vivo Anticancer Efficacy: Human Tumor Xenograft Model
This protocol describes the evaluation of the antitumor activity of a test compound in an immunodeficient mouse model bearing human tumor xenografts.
3.1.1. Materials and Reagents
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
6-8 week old female athymic nude mice (BALB/c nude)
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., cisplatin, doxorubicin)
-
Matrigel (optional)
-
Cell culture medium and supplements
-
Sterile PBS, syringes, needles, and surgical instruments
-
Anesthesia (e.g., isoflurane)
3.1.2. Experimental Workflow
Caption: Workflow for in vivo anticancer xenograft study.
3.1.3. Procedure
-
Cell Culture: Culture the chosen human cancer cell line in the recommended medium until 80-90% confluency.
-
Cell Harvest and Suspension: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Animal Acclimatization: Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), proceed to the next step.
-
Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).
-
Compound Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week to assess toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or if signs of significant toxicity are observed. Excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This protocol describes the evaluation of the anti-inflammatory activity of a test compound in a rat model of acute inflammation.
3.2.1. Materials and Reagents
-
Male Wistar rats (180-200 g)
-
Test compound (e.g., this compound)
-
Vehicle (e.g., saline)
-
Positive control (e.g., Indomethacin)
-
1% (w/v) Carrageenan suspension in saline
-
Plethysmometer or digital calipers
3.2.2. Experimental Workflow
Caption: Workflow for carrageenan-induced paw edema study.
3.2.3. Procedure
-
Animal Acclimatization: Allow the rats to acclimatize for at least one week before the experiment.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before carrageenan injection.
-
Carrageenan Injection: Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Potential Signaling Pathways
The biological activities of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives may be mediated through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for identifying potential biomarkers.
Anticancer Activity: MAPK/ERK and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways are frequently dysregulated in cancer and are key regulators of cell proliferation, survival, and apoptosis.[3][4] Inhibition of these pathways is a common mechanism for anticancer drugs.
Caption: Potential inhibition of MAPK/ERK and NF-κB pathways.
Anti-inflammatory Activity: COX-2 Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.
Caption: Potential inhibition of the COX-2 pathway.
Conclusion
The 1-Aryl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutics. The available in vitro data demonstrates the potential of these compounds in oncology, inflammation, and infectious diseases. This guide provides a framework for the systematic in vivo evaluation of this promising class of molecules. Further research, including comprehensive in vivo studies as outlined in this guide, is warranted to fully elucidate their therapeutic potential and advance them towards clinical development.
References
A Head-to-Head Comparison of Plausible Synthesis Routes for 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document outlines three plausible synthesis routes, differentiated by the reaction solvent and conditions, and provides a generalized experimental protocol. A comparative table summarizing the key reaction parameters is included for easy reference.
Comparative Analysis of Synthesis Routes
The synthesis of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be envisioned through several approaches, primarily varying in the choice of solvent and temperature. Below is a table summarizing these plausible routes based on analogous syntheses.
| Route | Solvent | Temperature | Reaction Time | Potential Advantages | Potential Disadvantages | Reference Analogy |
| Route 1 | Water | Reflux (~100 °C) | 12 - 24 hours | Environmentally friendly ("green") solvent, simple workup. | Potentially longer reaction times, solubility of starting materials might be limited. | [1][2] |
| Route 2 | Acetic Acid | 140 - 150 °C | Shorter (e.g., a few hours) | Can act as both solvent and catalyst, may lead to faster reaction rates at higher temperatures. | Requires higher temperatures, potential for side reactions, more rigorous purification may be needed. | [3] |
| Route 3 | Solvent-Free | 140 - 150 °C | Shorter (e.g., a few hours) | High concentration of reactants leading to potentially faster reactions, reduced solvent waste. | Potential for localized overheating and charring, requires careful temperature control, purification of the crude product can be challenging. | [3] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, which can be adapted for each of the proposed routes.
Materials:
-
3,4-Dimethylaniline
-
Itaconic acid
-
Solvent (Water, Acetic Acid, or none for solvent-free)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide or sodium bicarbonate (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylaniline and itaconic acid (typically in a 1:1 to 1:1.5 molar ratio).
-
Solvent Addition (for Routes 1 and 2): Add the chosen solvent (water or acetic acid) to the flask. The concentration of reactants can be adjusted based on the specific literature procedures for analogous compounds.
-
Heating: Heat the reaction mixture to the specified temperature (reflux for water, or 140-150 °C for acetic acid and solvent-free conditions) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
For Route 1 (Water): Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold water, and dry. If the product does not precipitate, acidify the mixture with hydrochloric acid to pH 1-2 to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry. Alternatively, the product can be extracted with an organic solvent like ethyl acetate after adjusting the pH.
-
For Route 2 (Acetic Acid): Cool the reaction mixture and pour it into ice-water. The product should precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry.
-
For Route 3 (Solvent-Free): Cool the reaction mixture to room temperature. The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to remove unreacted starting materials and impurities. The solid product is then collected by filtration and dried.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationship of the proposed synthetic routes.
Caption: Proposed synthetic pathways to the target compound.
Caption: General experimental workflow for the synthesis.
References
Assessing the Off-Target Effects of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the off-target effects of the novel compound 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the limited publicly available data on the specific off-target profile of this molecule, this document outlines a structured approach utilizing established experimental and computational methodologies. It further presents hypothetical comparative data to illustrate how the compound's performance can be evaluated against other alternatives.
Introduction to Off-Target Effects
Off-target effects, the interactions of a drug with proteins other than its intended target, are a primary cause of adverse drug reactions and clinical trial failures.[1] A thorough assessment of a compound's selectivity is therefore critical in the early stages of drug discovery to mitigate risks and guide lead optimization.[2][3] The pyrrolidinone scaffold, present in this compound, is a common motif in various biologically active molecules, including those with anticancer and antimicrobial properties, making a comprehensive off-target assessment essential.[4][5]
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for interpreting its biological activity, including potential off-target interactions. Below is a table of predicted and known properties for this compound and related structures.
| Property | This compound | 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid[6] | (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid[7] | 5-Oxopyrrolidine-3-carboxylic acid[8] |
| Molecular Formula | C₁₃H₁₅NO₃ | C₁₁H₁₀ClNO₃ | C₁₃H₁₃NO₄ | C₅H₇NO₃ |
| Molecular Weight | 233.26 g/mol | 239.65 g/mol | 247.25 g/mol | 129.11 g/mol |
| LogP (Predicted) | 1.5 | 1.8 | 1.1 | -1.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 | 3 |
| Rotatable Bonds | 2 | 2 | 3 | 1 |
In Silico Off-Target Prediction
Logical Workflow for In Silico Prediction
In Vitro Off-Target Profiling: A Comparative Analysis
In vitro screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes is the gold standard for experimental off-target assessment.[2][3][11][12][13]
The following table presents hypothetical data comparing the inhibitory activity of this compound with two well-characterized kinase inhibitors, Imatinib and Dasatinib. This illustrates how data from a broad kinase screen would be presented.
Table 1: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Family | Target Kinase | This compound | Imatinib (Known Off-Targets) | Dasatinib (Known Off-Targets) |
| Tyrosine Kinase | ABL1 | 5% | >95% | >95% |
| SRC | 8% | 20% | >95% | |
| KIT | 12% | >95% | >90% | |
| PDGFRα | 15% | >95% | >90% | |
| Serine/Threonine Kinase | CDK2 | 45% | <10% | 30% |
| ROCK1 | 60% | <10% | 25% | |
| PKA | 3% | <5% | <5% | |
| Lipid Kinase | PI3Kα | 7% | <5% | 15% |
Experimental Protocols
In Vitro Kinase Profiling
This protocol outlines a typical radiometric assay for assessing kinase inhibition.[14]
Experimental Workflow for Kinase Profiling
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 100 µM stock.
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Initiation: Add the diluted test compound and [γ-³³P]ATP to initiate the kinase reaction. Incubate at 30°C for a predetermined time.
-
Termination and Detection: Spot the reaction mixture onto a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the radioactivity on the filter plate using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value if a dose-response is observed.
Receptor Binding Assay
Competitive binding assays are used to determine a compound's affinity for a specific receptor by measuring its ability to displace a high-affinity radioligand.[15][16]
Methodology:
-
Reagent Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Select a suitable radioligand with known high affinity for the target.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand using filtration or centrifugation.[17]
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[16]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[18][19][20][21]
Signaling Pathway Visualization (Hypothetical)
Methodology:
-
Cell Treatment: Treat intact cells with either the test compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.[19]
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge at high speed to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Target Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[20]
Conclusion
While direct experimental data on the off-target effects of this compound is not yet available, a robust and systematic approach to its evaluation is possible. The combination of in silico prediction, comprehensive in vitro profiling against diverse target classes, and cellular target engagement assays like CETSA provides a powerful strategy to elucidate its selectivity profile. The methodologies and comparative frameworks presented in this guide offer a clear path for researchers to thoroughly assess the potential off-target liabilities of this and other novel chemical entities, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | C13H13NO4 | CID 2376771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. AI for Small Molecule Drug Discovery | Accelerate Your Pipeline [ardigen.com]
- 11. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. pharmaron.com [pharmaron.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
Key Hazard Considerations:
-
Health Hazards: Similar compounds can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]
-
Environmental Hazards: Discharge into the environment should be avoided.[4] This compound's properties suggest it should not be disposed of down the drain.[5][6]
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a laboratory coat when handling this compound.[5] All handling should take place in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
Quantitative Safety Data for Related Compounds
To aid in risk assessment, the following table summarizes key safety data for related chemical structures.
| Data Point | Value | Compound/Class |
| GHS Hazard Statements | H315, H319, H335 | Carboxylic Acids |
| (Causes skin, eye, & respiratory irritation) | ||
| DOT Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine |
| Flash Point | 3°C (37.4°F) - closed cup | 2-Methylpyrrolidine |
| Workplace Exposure Limit | 0.02 mg/m³ (8-hour TWA) | Isocyanates |
| 0.07 mg/m³ (15-minute STEL) | Isocyanates |
This data is provided as a guide and is based on similar or constituent chemical groups. Always consult your institution's specific safety protocols.
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste management service.[6] Under no circumstances should this chemical be disposed of in regular trash or down the drain. [5][6]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent hazardous chemical reactions.
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in solution, collect the liquid waste in a designated, leak-proof, and shatter-proof container (e.g., high-density polyethylene or glass).[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7] For instance, keep it separate from strong oxidizing agents.[5]
-
The liquid waste container must also be clearly labeled as "Hazardous Waste" with the full chemical name and any solvents used.[5]
-
Step 2: Container Labeling
As soon as waste is added to a container, it must be properly labeled. The label should include:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "this compound" .[6]
-
Known hazards (e.g., "Irritant").[6]
-
The date the waste was first added (accumulation start date).[6]
-
The name of the principal investigator or laboratory contact.[6]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA must be at or near the point of waste generation.[6]
-
Waste containers must be kept securely closed except when adding waste.[6]
-
The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential spills.[6]
-
Store containers away from incompatible materials.[8]
Step 4: Arranging for Waste Pickup
Once a waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Eliminate any sources of ignition.[7]
-
Personal Protection: Before addressing the spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and any necessary respiratory protection.[5]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[7]
-
Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[5]
For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 63674-65-7) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids and pyrrolidine derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. Based on the hazard profiles of similar chemical structures, the following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][2][3] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[1][2][4] For larger quantities or potential spills, protective clothing and boots may be necessary.[1] |
| Respiratory Protection | For handling solids that may generate dust, a dust respirator is recommended.[1][2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.[1][2] Designate a specific area for handling.[2] Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers before starting.[2]
-
Donning PPE: Put on all required PPE as detailed in the table above.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe dust.[6] Minimize dust generation and accumulation.[5] Keep the container tightly closed when not in use.[5][6]
-
Post-Handling: Decontaminate the work area with an appropriate solvent and then wash with soap and water.[1] Remove PPE in the correct order to prevent cross-contamination, starting with gloves.[2] Wash hands thoroughly after handling, even if gloves were worn.[2][3]
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][4] Do not empty into drains.[1][4] Contact a licensed professional waste disposal service.[7]
Experimental Protocols
Safety Workflow Diagram
Caption: Safety workflow from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 5. aksci.com [aksci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
